Methyl tridecanoate-d25
Description
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
253.52 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoate |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
InChI Key |
JNDDPBOKWCBQSM-FODBGFCHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is Methyl tridecanoate-d25 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl tridecanoate-d25, a deuterated fatty acid methyl ester. The document details its chemical properties, primary applications in research, and a generalized experimental protocol for its use as an internal standard in mass spectrometry-based analyses.
Core Chemical Properties
This compound is the deuterium-labeled form of Methyl tridecanoate.[1] Stable isotope labeling with deuterium (²H or D) results in a compound that is chemically similar to its non-labeled counterpart but has a higher molecular weight. This mass difference is the basis for its primary application in analytical chemistry.
Table 1: Chemical and Physical Properties of this compound and Unlabeled Methyl tridecanoate
| Property | This compound | Unlabeled Methyl tridecanoate |
| Synonyms | This compound, Tridecanoic-d25 Acid Methyl Ester | Methyl n-tridecanoate, Tridecanoic acid methyl ester |
| CAS Number | 1219804-90-6 | 1731-88-0[2][3][4][5] |
| Molecular Formula | C₁₄D₂₅H₃O₂ | C₁₄H₂₈O₂[4][6] |
| Molecular Weight | 253.525 g/mol | 228.37 g/mol [4][6] |
| Appearance | - | Clear colorless liquid[2][4] |
| Melting Point | - | 5.5 °C[2][3] |
| Boiling Point | - | 131 °C at 4 mmHg[2][3] |
| Density | - | 0.864 g/mL at 25 °C[2][3] |
| Solubility | - | Soluble in alcohol, insoluble in water[7] |
| Purity | 98 atom % D, min 98% Chemical Purity | ≥97% (GC)[6] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in the fields of clinical mass spectrometry and food analysis.[1] Its deuteration makes it an ideal tool for isotope dilution mass spectrometry, a highly accurate method for quantifying analytes in complex biological matrices.
In metabolic research, deuterium-labeled fatty acids are utilized to trace the metabolic fate of fatty acids in vivo.[8] While specific studies employing this compound were not identified in the search, the general methodology for using deuterated fatty acid methyl esters in metabolic studies is well-established.
Furthermore, its unlabeled counterpart, Methyl tridecanoate, has been reported to moderately inhibit β-amyloid aggregation and weakly inhibit acetylcholinesterase (AChE), suggesting potential, albeit weak, relevance in neurodegenerative disease research.[1]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis or direct application of this compound was not found in the provided search results, a generalized workflow for its use as an internal standard in fatty acid analysis from a biological matrix can be outlined. This protocol is based on methodologies described for fatty acid analysis where an internal standard is employed.
General Protocol for Fatty Acid Analysis using this compound as an Internal Standard
Objective: To quantify the levels of specific fatty acids in a biological sample (e.g., plasma, tissue, cell culture) using gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard.
Materials:
-
Biological sample
-
This compound solution of known concentration (in a suitable solvent like methanol or chloroform)
-
Lipid extraction solvents (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Transesterification reagent (e.g., 14% Boron Trifluoride in Methanol, or Methanolic HCl)
-
Hexane or other suitable organic solvent for extraction of Fatty Acid Methyl Esters (FAMEs)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)
Procedure:
-
Sample Preparation and Spiking:
-
Accurately weigh or measure the biological sample.
-
Add a precise volume of the this compound internal standard solution to the sample. The amount added should be comparable to the expected amount of the analytes of interest.
-
-
Lipid Extraction:
-
Homogenize the sample with the internal standard.
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.
-
Carefully collect the organic phase containing the lipids and the internal standard.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add the transesterification reagent (e.g., 14% BF₃ in methanol) to the dried lipid extract.
-
Heat the mixture at a specified temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to convert the fatty acids to their corresponding methyl esters.
-
-
FAMEs Extraction:
-
After cooling, add water and an organic solvent (e.g., hexane) to the reaction mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the FAMEs.
-
Pass the organic phase through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Concentrate the FAMEs extract to a suitable volume.
-
Inject an aliquot of the extract onto the GC-MS system.
-
The GC will separate the different FAMEs based on their volatility and interaction with the column's stationary phase.
-
The MS will detect and quantify the individual FAMEs and the this compound internal standard based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Identify the peaks corresponding to the fatty acid methyl esters of interest and the this compound internal standard by their retention times and mass spectra.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Quantify the concentration of each fatty acid by comparing these ratios to a standard curve generated using known concentrations of unlabeled fatty acid methyl ester standards and the same amount of internal standard.
-
Mandatory Visualizations
Logical Workflow for Fatty Acid Quantification
Caption: Workflow for quantitative fatty acid analysis using an internal standard.
This guide provides a foundational understanding of this compound for its application in scientific research. While specific experimental details will vary depending on the exact research question and instrumentation, the principles and the general workflow outlined here serve as a valuable starting point for researchers and professionals in drug development and related fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl tridecanoate analytical standard 1731-88-0 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Methyl tridecanoate | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. Methyl tridecanoate, 97% | Fisher Scientific [fishersci.ca]
- 7. methyl tridecanoate, 1731-88-0 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
Synthesis and Isotopic Purity of Methyl Tridecanoate-d25: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of methyl tridecanoate-d25. The document outlines detailed experimental protocols for the deuteration of tridecanoic acid and its subsequent esterification to this compound. Furthermore, it details the analytical methodologies for assessing the isotopic purity of the final product, a critical aspect for its application in metabolic research and as an internal standard in mass spectrometry-based assays.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the deuteration of tridecanoic acid, followed by the esterification of the deuterated carboxylic acid to its methyl ester.
Step 1: Perdeuteration of Tridecanoic Acid to Tridecanoic Acid-d25
The first step involves the exhaustive hydrogen-deuterium (H/D) exchange of tridecanoic acid to yield tridecanoic acid-d25. This is achieved through catalytic H/D exchange using platinum on carbon (Pt/C) as the catalyst and deuterium oxide (D₂O) as the deuterium source. This method is effective for the deuteration of saturated fatty acids.
Experimental Protocol: Catalytic H/D Exchange of Tridecanoic Acid
| Parameter | Value/Description |
| Reactants | |
| Tridecanoic Acid | 1 equivalent |
| 10% Platinum on Carbon (Pt/C) | 10 mol% |
| Deuterium Oxide (D₂O) | Sufficient to dissolve tridecanoic acid at reaction temp. |
| Reaction Conditions | |
| Temperature | 150 - 200 °C |
| Pressure | Sealed vessel |
| Reaction Time | 24 - 48 hours |
| Procedure | |
| 1. | In a high-pressure reaction vessel, combine tridecanoic acid, 10% Pt/C, and D₂O. |
| 2. | Seal the vessel and heat the mixture to the specified temperature with vigorous stirring. |
| 3. | Maintain the reaction conditions for the specified duration. |
| 4. | After cooling, filter the reaction mixture to remove the Pt/C catalyst. |
| 5. | Extract the deuterated tridecanoic acid with a suitable organic solvent (e.g., diethyl ether). |
| 6. | Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. |
| 7. | To achieve high isotopic enrichment, the H/D exchange process can be repeated. |
Step 2: Esterification of Tridecanoic Acid-d25 to this compound
The second step is the conversion of the deuterated tridecanoic acid to its methyl ester, this compound. An acid-catalyzed esterification using hydrogen chloride in methanol is a common and effective method.
Experimental Protocol: Acid-Catalyzed Esterification
| Parameter | Value/Description |
| Reactants | |
| Tridecanoic Acid-d25 | 1 equivalent |
| Anhydrous Methanol (CH₃OH) | Large excess |
| Acetyl Chloride (for HCl generation) | Catalytic amount |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 2 - 4 hours |
| Procedure | |
| 1. | Dissolve tridecanoic acid-d25 in anhydrous methanol in a round-bottom flask. |
| 2. | Cool the solution in an ice bath and slowly add acetyl chloride to generate HCl in situ. |
| 3. | Equip the flask with a reflux condenser and heat the mixture to reflux. |
| 4. | After the reaction is complete, cool the mixture to room temperature. |
| 5. | Remove the excess methanol under reduced pressure. |
| 6. | Dissolve the residue in an organic solvent (e.g., hexane) and wash with a saturated sodium bicarbonate solution and then with brine. |
| 7. | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. |
Purification
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[1]
Quantitative Data Summary: Synthesis
| Step | Compound | Starting Material (g) | Product (g) | Yield (%) |
| 1 | Tridecanoic Acid-d25 | 10.0 | ~9.5 | ~95 |
| 2 | This compound | 9.5 | ~9.2 | ~97 |
| Overall | 10.0 | ~8.7 | ~87 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic enrichment of a labeled compound by accurately measuring the mass-to-charge ratio of the molecular ions.
Experimental Protocol: HR-MS Analysis
| Parameter | Value/Description |
| Instrumentation | |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI) or Chemical Ionization (CI) |
| Sample Preparation | |
| Sample Concentration | 1 µg/mL in a suitable solvent (e.g., methanol/water) |
| Data Acquisition | |
| Mass Range | m/z 200-300 |
| Resolution | > 10,000 |
| Data Analysis | |
| 1. | Identify the monoisotopic peak of the unlabeled methyl tridecanoate (C₁₄H₂₈O₂) and the perdeuterated this compound (C₁₄H₃D₂₅O₂). |
| 2. | Measure the intensities of the isotopic peaks corresponding to different numbers of deuterium atoms. |
| 3. | Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the partially deuterated and unlabeled species. |
Quantitative Data Summary: HR-MS Isotopic Purity
| Isotopic Species | Theoretical m/z [M+H]⁺ | Observed m/z | Relative Abundance (%) |
| Methyl tridecanoate (d0) | 229.2162 | 229.2160 | < 0.1 |
| ... | ... | ... | ... |
| This compound | 254.3729 | 254.3725 | > 98 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the isotopic labeling pattern and purity. In the ¹H NMR spectrum of a highly deuterated compound, the proton signals should be significantly diminished or absent. ²H NMR can directly detect the deuterium nuclei.
Experimental Protocol: NMR Analysis
| Parameter | Value/Description |
| Instrumentation | |
| NMR Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher) |
| Sample Preparation | |
| Sample Concentration | 5-10 mg in a suitable deuterated solvent (e.g., CDCl₃) |
| ¹H NMR Acquisition | |
| Pulse Sequence | Standard single-pulse experiment |
| Data Analysis | Integrate the residual proton signals and compare with a known internal standard to quantify the level of deuteration. |
| ²H NMR Acquisition | |
| Pulse Sequence | Standard single-pulse experiment |
| Data Analysis | Observe the deuterium signals corresponding to the different positions in the molecule. |
Quantitative Data Summary: NMR Isotopic Purity
| Technique | Parameter | Result |
| ¹H NMR | Residual Proton Signal Intensity | < 2% |
| ²H NMR | Deuterium Signal Integration | Consistent with >98% deuteration |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Isotopic Purity Analysis Workflow
Caption: Analytical workflow for isotopic purity determination.
References
Certificate of Analysis: A Technical Guide for Methyl Tridecanoate-d25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and analytical methodologies associated with the Certificate of Analysis (CoA) for Methyl tridecanoate-d25. This deuterated fatty acid methyl ester is a crucial internal standard in mass spectrometry-based lipidomics and metabolic research, demanding rigorous quality control to ensure experimental accuracy and reproducibility. This document outlines the typical specifications, detailed experimental protocols for its analysis, and visual workflows to aid in understanding the analytical processes.
Representative Certificate of Analysis: this compound
A typical Certificate of Analysis for this compound provides essential information regarding the identity, purity, and isotopic enrichment of the compound. The following table summarizes the key quantitative data that researchers should expect to find.
| Test | Specification | Method |
| Physical State | Liquid | Visual Inspection |
| Molecular Formula | C₁₄H₃D₂₅O₂ | --- |
| Molecular Weight | 253.51 g/mol | Mass Spectrometry |
| Chemical Purity (GC-FID) | ≥99.0% | Gas Chromatography-Flame Ionization Detection |
| Isotopic Purity (GC-MS) | ≥98 atom % D | Gas Chromatography-Mass Spectrometry |
| Deuterium Incorporation | No signals corresponding to residual protons | ¹H NMR Spectroscopy |
| Structure Confirmation | Consistent with the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Experimental Protocols
The analytical methods employed to certify this compound are critical for verifying its quality. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Determination
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) and is particularly powerful for assessing the isotopic enrichment of deuterated compounds.[1]
Objective: To determine the isotopic purity of this compound by quantifying the percentage of deuterium incorporation.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A polar cyano-column is often used for the separation of FAMEs.[1]
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Chromatographic Separation: The volatilized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the GC oven is ramped according to a specific program to separate the analyte from any potential impurities.
-
Ionization: As the this compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum of the analyte is analyzed to determine the distribution of isotopologues. The relative intensities of the molecular ion peak for the fully deuterated compound (d25) and any less-deuterated species are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides definitive evidence of deuterium incorporation.[2][3]
Objective: To confirm the chemical structure of this compound and to verify the absence of significant proton signals, indicating high isotopic enrichment.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: A small amount of the neat this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain protons in the regions of interest.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired. For a highly deuterated compound like this compound, the spectrum should show a significant reduction or complete absence of signals in the regions where protons would typically appear in the non-deuterated analogue.
-
The absence of signals corresponding to the methyl and methylene groups of the tridecanoate chain confirms a high level of deuteration.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired to confirm the carbon backbone of the molecule. The signals will be consistent with the 14 carbon atoms of the methyl tridecanoate structure.
-
-
²H (Deuterium) NMR Spectroscopy:
-
A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This provides further confirmation of deuterium incorporation at the expected positions.
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Guide: Deuterated Methyl Tridecanoate in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterated Methyl tridecanoate, a critical internal standard for quantitative analysis in mass spectrometry-based lipidomics. This document details its chemical properties, provides a comprehensive experimental protocol for its use in biological matrices, and outlines a typical analytical workflow.
Introduction to Deuterated Internal Standards in Lipidomics
In the field of drug development and metabolic research, accurate quantification of fatty acids is paramount. Endogenous lipids, such as fatty acids, play crucial roles in a myriad of cellular processes, and their dysregulation is often implicated in disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and selective quantification of fatty acid methyl esters (FAMEs). The use of stable isotope-labeled internal standards, such as deuterated methyl tridecanoate, is the gold standard for achieving high accuracy and precision in these analyses. These standards, which are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium, are added to samples at a known concentration at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction, derivatization, and analysis, as well as for the mitigation of matrix effects.
Quantitative Data for Deuterated Methyl Tridecanoate
Two common forms of deuterated methyl tridecanoate are commercially available: Methyl tridecanoate-d3 and Methyl tridecanoate-d25. The choice between them often depends on the specific analytical requirements, such as the desired mass separation from the endogenous analyte and the potential for isotopic overlap with other compounds in the sample.
| Property | Methyl tridecanoate-d3 | This compound | Non-Deuterated Methyl tridecanoate |
| CAS Number | Not widely available | 1219804-90-6[1] | 1731-88-0[1] |
| Molecular Formula | C₁₄H₂₅D₃O₂ | C₁₄H₃D₂₅O₂ | C₁₄H₂₈O₂ |
| Molecular Weight | 231.39 | 253.52 | 228.37 |
| Synonyms | Tridecanoic Acid Methyl-d3 Ester, Methyl-d3 n-Tridecanoate | This compound, Tridecanoic-d25 Acid Methyl Ester | Tridecanoic acid methyl ester |
| Typical Purity | ≥98% | ≥98 atom % D, min 98% Chemical Purity[1] | ≥99% |
| Physical Description | Powder | Neat (liquid) | Liquid |
Experimental Protocol: Quantification of Fatty Acids in Biological Samples using Deuterated Methyl Tridecanoate as an Internal Standard
This protocol is a comprehensive guide for the extraction, derivatization, and GC-MS analysis of fatty acids from biological matrices, such as plasma, using deuterated methyl tridecanoate as an internal standard.
Materials and Reagents
-
Deuterated Methyl tridecanoate (d3 or d25) internal standard solution (e.g., 1 mg/mL in methanol)
-
Non-deuterated fatty acid standards for calibration curve
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Concentrated Hydrochloric Acid (35%)
-
Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Nitrogen gas, high purity
-
Glass test tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., polar-coated)
Sample Preparation and Lipid Extraction (Folch Method)
-
To a 1.5 mL glass vial, add 100 µL of the biological sample (e.g., plasma).
-
Spike the sample with a known amount of the deuterated Methyl tridecanoate internal standard solution (e.g., 10 µL of a 1 mg/mL solution). The exact amount should be optimized based on the expected concentration of the analytes of interest.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at 2000 x g for 5 minutes.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of a 1.5% (w/v) solution of concentrated hydrochloric acid in methanol.
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 100°C for 1 hour in a heating block or water bath to facilitate the transesterification of fatty acids to their methyl esters.
-
After cooling to room temperature, add 2 mL of hexane and 2 mL of water to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph Conditions (Example):
-
Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent polar column)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode)
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for d3-Methyl tridecanoate): m/z 77 and 90 are suggested for deuterated methyl esters of saturated fatty acids.[2] For the non-deuterated FAMEs, characteristic ions such as m/z 74 (McLafferty rearrangement product) and the molecular ion should be monitored. The specific ions for each analyte should be determined empirically.
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of known concentrations of non-deuterated FAME standards co-injected with a constant concentration of the deuterated internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the fatty acids in the biological samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for fatty acid quantification.
Conclusion
Deuterated methyl tridecanoate serves as an indispensable tool for the accurate and precise quantification of fatty acids in complex biological samples. Its use as an internal standard effectively compensates for variations in sample preparation and analytical conditions, leading to reliable and reproducible results. The detailed protocol and workflow provided in this guide offer a robust framework for researchers and scientists in drug development and related fields to implement this powerful analytical strategy in their laboratories.
References
An In-depth Technical Guide to the Mass Spectrum of Methyl Tridecanoate-d25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectral characteristics of Methyl tridecanoate-d25, a deuterated analog of methyl tridecanoate. This document is intended to serve as a valuable resource for researchers and scientists engaged in metabolomics, pharmacokinetic studies, and drug development, where stable isotope-labeled internal standards are crucial for accurate quantification.
Data Presentation: Predicted Mass Spectrum of this compound
The following table summarizes the predicted key mass spectral fragments for this compound under electron ionization (EI). The predicted mass-to-charge ratios (m/z) are calculated based on the known fragmentation patterns of fatty acid methyl esters (FAMEs) and the mass shift resulting from the substitution of 25 hydrogen atoms with deuterium. The molecular weight of the unlabeled methyl tridecanoate is 228.37 g/mol , while the fully deuterated this compound has a predicted molecular weight of approximately 253.52 g/mol .
| Predicted Fragment Ion | Description | Predicted m/z |
| [M]⁺• | Molecular Ion | 253 |
| [M-34]⁺• | Loss of deuterated methanol (CD3OD) | 219 |
| [M-46]⁺ | Loss of the deuterated methoxycarbonyl group (•COOCD3) | 207 |
| [M-77]⁺ | Alpha-cleavage with loss of •(CH2)2COOCD3 | 176 |
| m/z 90 | McLafferty rearrangement ion (deuterated) | 90 |
| m/z 77 | Deuterated methoxycarbonyl ion [CD3OC=O]⁺ | 77 |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for FAME analysis.[1][2]
1. Sample Preparation and Derivatization:
-
Lipid Extraction: If this compound is used as an internal standard for quantifying endogenous fatty acids, a lipid extraction from the biological matrix (e.g., plasma, tissue homogenate) is required. A common method is the Folch extraction using a chloroform:methanol mixture.
-
Transesterification: The extracted lipids are then subjected to transesterification to convert fatty acids into their corresponding methyl esters. A common reagent for this is 14% Boron Trifluoride in methanol (BF3-MeOH). The sample is heated with BF3-MeOH, followed by extraction of the FAMEs with a non-polar solvent like hexane.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is typically used.
-
GC Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column, is suitable for the separation of FAMEs.
-
Injector: The injector is typically operated in splitless mode to enhance sensitivity for trace-level analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.
-
Mass Spectrometer: The mass spectrometer is operated in EI mode, typically at 70 eV. Data can be acquired in full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For this compound, characteristic ions such as m/z 253, 219, and 90 would be monitored in SIM mode.
Mandatory Visualization
The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Predicted EI fragmentation of this compound.
Caption: Typical GC-MS workflow for FAME analysis.
References
Applications of Deuterated Fatty Acid Methyl Esters in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated fatty acid methyl esters (d-FAMEs) and their parent deuterated fatty acids (d-FAs) in scientific research. The unique properties of these isotopically labeled molecules make them invaluable tools in a range of fields, from analytical chemistry and metabolomics to drug discovery and development. This document details their primary uses, provides experimental protocols for their application, presents quantitative data, and visualizes key processes and workflows.
Core Applications of Deuterated Fatty Acids and Their Methyl Esters
The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) imparts a greater mass to the molecule without significantly altering its chemical properties.[1][2] This fundamental characteristic underpins the major applications of d-FAMEs and d-FAs in research.
Internal Standards for Quantitative Mass Spectrometry
Deuterated fatty acids and their methyl esters are widely used as internal standards in mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of their non-deuterated counterparts.[3][4] The co-elution of the deuterated standard with the analyte of interest allows for the correction of variations that can occur during sample preparation, extraction, and instrument analysis.[4] The distinct mass difference between the deuterated standard and the native analyte enables their simultaneous detection and quantification.[3][5]
Tracers in Metabolic Research and Flux Analysis
Deuterium-labeled fatty acids serve as powerful tracers to investigate the intricate pathways of lipid metabolism in vivo and in vitro.[6][7][8] By introducing a d-FA into a biological system, researchers can track its absorption, distribution, and conversion into other metabolites.[2][6] This approach, often referred to as metabolic flux analysis, provides critical insights into both normal physiological processes and the metabolic dysregulation associated with various diseases.[8][9] For instance, administering deuterated water (D₂O) allows for the measurement of de novo fatty acid synthesis by tracking the incorporation of deuterium into newly synthesized fatty acids.[6][10]
Probes in Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, deuterated solvents are essential for minimizing solvent interference in the proton (¹H) NMR spectrum.[11] Beyond their use as solvents, deuterated fatty acids can be employed as probes to study molecular interactions and reaction mechanisms. The absence of certain proton signals in a deuterated molecule can simplify complex spectra, aiding in the structural elucidation of lipids and their complexes.[11]
Therapeutic Agents in Drug Development
A groundbreaking application of deuterated polyunsaturated fatty acids (d-PUFAs) is in the development of novel therapeutics, particularly for neurodegenerative diseases.[12][13] Polyunsaturated fatty acids are highly susceptible to lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS) that contributes to cellular damage in a variety of pathologies.[12][13] By strategically replacing hydrogen atoms at bis-allylic sites with deuterium, the C-D bond becomes significantly stronger than the C-H bond. This "kinetic isotope effect" dramatically slows down the rate of hydrogen abstraction, thereby inhibiting the initiation and propagation of lipid peroxidation and protecting cell membranes from oxidative damage.[14][15][16]
Quantitative Data
The following tables summarize key quantitative data related to the application of deuterated fatty acids.
Table 1: Kinetic Isotope Effect (KIE) in Lipid Peroxidation
| Deuterated Fatty Acid | Oxidation System | kH/kD | Reference |
| 11,11-D₂-Linoleic Acid | Tocopherol-mediated autoxidation | 23.0 ± 2.3 | [16] |
| 11-D₁-Linoleic Acid | Tocopherol-mediated autoxidation | 8.9 ± 0.2 | [16] |
| 14,14-D₂-α-Linolenic Acid | Tocopherol-mediated autoxidation (0.5 M α-tocopherol) | 35.9 | [16] |
| 11,11-D₂-α-Linolenic Acid | Tocopherol-mediated autoxidation (0.5 M α-tocopherol) | 36.1 | [16] |
| 14,14-D₂-α-Linolenic Acid | Tocopherol-mediated autoxidation (0.05 M α-tocopherol) | 31 | [16] |
| 11,11-D₂-α-Linolenic Acid | Tocopherol-mediated autoxidation (0.05 M α-tocopherol) | 30.9 | [16] |
kH/kD represents the ratio of the reaction rate for the non-deuterated (H) versus the deuterated (D) fatty acid.
Table 2: Deuterium Incorporation in De Novo Fatty Acid Synthesis
| Analyte | In Vivo/In Vitro | Maximum Deuterium Incorporation (N) | Reference |
| Palmitate | In Vivo (Rat) | 21 | [10] |
| Cholesterol | In Vivo (Rat) | 27 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated fatty acid methyl esters.
Quantification of Fatty Acids in Biological Samples using d-FAMEs as Internal Standards by GC-MS
This protocol describes the extraction of total fatty acids from a biological sample, their conversion to fatty acid methyl esters (FAMEs), and subsequent quantification using GC-MS with deuterated internal standards.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated fatty acid internal standard mix (e.g., d₃-palmitic acid, d₈-arachidonic acid) in ethanol
-
Chloroform
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
Formic acid
-
Potassium chloride (KCl) solution (0.88% w/v)
-
3M Methanolic HCl
-
n-Hexane
-
Sodium chloride (NaCl) solution (0.9% w/v)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
GC vials with inserts
Procedure:
Lipid Extraction (Folch Method):
-
To a known amount of sample (e.g., 10-50 mg of tissue), add the deuterated internal standard mix.
-
Prepare an extraction solvent of 2:1 chloroform:methanol containing 0.01% (w/v) BHT and 1% (v/v) formic acid.[17]
-
Add 1 mL of the extraction solvent to the sample.
-
Vortex thoroughly for 3 minutes.[17]
-
Add 333 µL of 0.88% KCl solution and vortex again.[17]
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.[17]
-
Carefully collect the lower chloroform layer containing the lipids into a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen or using a speed vacuum.[17]
Preparation of Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 1M methanolic HCl.[17]
-
Seal the tube tightly and heat at 80°C for 1 hour in a water bath.[17]
-
Cool the tube to room temperature.
-
Add 150 µL of n-hexane and 1 mL of 0.9% NaCl solution.[17]
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,500 x g for 10 minutes.[17]
-
Transfer the upper hexane layer containing the FAMEs to a GC vial with an insert for analysis.[17]
GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS system.
-
Use a suitable capillary column for FAME separation (e.g., a polar wax column).
-
Set the GC oven temperature program to achieve optimal separation of FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of both the endogenous FAMEs and the deuterated internal standards.[5]
-
Quantify the endogenous fatty acids by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.
In Vivo Metabolic Labeling with Deuterated Water (D₂O) for De Novo Fatty Acid Synthesis Analysis
This protocol outlines the procedure for labeling mice with D₂O to measure the rate of de novo fatty acid synthesis in a specific tissue.
Materials:
-
Mice
-
Deuterated water (D₂O, 99.8 atom % D)
-
Normal drinking water
-
0.9% NaCl solution
-
Gas-tight syringes
-
Lipid extraction and FAME preparation reagents (as in Protocol 3.1)
-
GC-MS system
Procedure:
-
Provide the mice with drinking water enriched with a known percentage of D₂O (e.g., 4-8%).
-
Administer an initial intraperitoneal (IP) loading dose of D₂O in 0.9% NaCl to rapidly achieve the target body water enrichment.
-
Maintain the mice on the D₂O-enriched drinking water for the desired experimental duration (e.g., several days to weeks).
-
At the end of the labeling period, collect blood samples to determine the body water deuterium enrichment by analyzing the plasma.
-
Euthanize the mice and harvest the tissue of interest (e.g., liver, adipose tissue).
-
Perform lipid extraction and FAME preparation from the tissue samples as described in Protocol 3.1.
-
Analyze the FAMEs by GC-MS.
-
Determine the deuterium incorporation into each fatty acid by analyzing the mass isotopologue distribution of the corresponding FAME.
-
Calculate the fractional synthesis rate of each fatty acid based on the deuterium enrichment of the fatty acid and the body water.
Visualizations
The following diagrams illustrate key concepts and workflows related to the applications of deuterated fatty acid methyl esters.
Caption: Lipid Peroxidation Pathway and Its Inhibition by Deuterated PUFAs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 10. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 14. web.gps.caltech.edu [web.gps.caltech.edu]
- 15. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
The Cornerstone of Precision: A Technical Guide to the Role of Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accurate and reproducible data is paramount. This technical guide delves into the critical role of internal standards (IS) as the cornerstone of robust quantitative workflows, particularly within the demanding environment of drug development. From mitigating experimental variability to ensuring regulatory compliance, the judicious selection and implementation of internal standards are indispensable for generating high-quality, reliable data. This document provides an in-depth exploration of the types of internal standards, their selection criteria, detailed experimental protocols, and a quantitative look at their impact on analytical performance.
The "Why": The Imperative for Internal Standards in Quantitative Mass Spectrometry
Quantitative mass spectrometry is susceptible to a variety of factors that can introduce variability and compromise the accuracy of results.[1][2][3] Internal standards are compounds of known concentration added to samples, calibrators, and quality controls to normalize for these variations.[2][4] By monitoring the ratio of the analyte signal to the internal standard signal, researchers can correct for inconsistencies that arise during the analytical process.[2][5]
Key sources of variability that necessitate the use of internal standards include:
-
Sample Preparation: Steps such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can lead to analyte loss.[1][2][3] An internal standard that behaves similarly to the analyte during these procedures can effectively compensate for this loss.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[2][6] A well-chosen internal standard, particularly one that co-elutes with the analyte, experiences similar matrix effects, allowing for their correction.[6][7]
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and detector response drift over time, can impact signal intensity.[3][8] Internal standards help to normalize these variations, ensuring consistent results across a batch of samples.[8][9]
The fundamental principle behind internal standardization is that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration. This ratiometric approach significantly improves the precision and accuracy of quantitative measurements.[2][10]
The "What": A Taxonomy of Internal Standards
The selection of an appropriate internal standard is a critical decision in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[4][8] The main types of internal standards used in quantitative mass spectrometry are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[2][11] SIL standards are analogs of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[2][7]
-
Structural Analogs: These are molecules with a chemical structure similar to the analyte but with a different molecular weight.[2] While not as ideal as SIL standards, they can be a cost-effective alternative when a SIL-IS is unavailable.[2] Careful selection is crucial to ensure they exhibit similar extraction and chromatographic behavior to the analyte.[2]
-
Surrogate Standards: These are compounds that are chemically similar to the analyte but not expected to be present in the sample.[12] They are often used in environmental and food analysis to monitor the efficiency of the entire analytical procedure, from extraction to analysis.[12]
Below is a diagram illustrating the decision-making process for selecting an appropriate internal standard.
The "How": Experimental Protocols for Implementation
The successful implementation of internal standards requires meticulous attention to detail throughout the experimental workflow. The following protocols outline the key steps for using an internal standard in a typical LC-MS/MS bioanalytical assay.
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). The purity of the internal standard should be verified.
-
Working Solution Preparation: Prepare a working solution of the internal standard by diluting the stock solution to a concentration that, when added to the sample, will produce a response that is appropriate for the analytical range of the assay. A common practice is to aim for an IS response that is roughly in the middle of the calibration curve range.
Sample Preparation
The point at which the internal standard is introduced is critical for its effectiveness.
-
Pre-Extraction Addition: For methods involving significant sample cleanup like LLE or SPE, the internal standard should be added to the biological sample before any extraction steps.[1][2] This allows the IS to undergo the same potential losses as the analyte, providing the most accurate correction.
-
Post-Extraction Addition: In some cases, such as when the internal standard might interfere with the extraction process or is not stable under the extraction conditions, it may be added after the extraction and before the final evaporation and reconstitution steps. This will still correct for injection volume and instrument response variability but not for extraction losses.
Protocol for Pre-Extraction Addition:
-
Aliquot the biological sample (e.g., 100 µL of plasma) into a clean tube.
-
Add a precise volume of the internal standard working solution (e.g., 10 µL) to each sample, calibrator, and quality control.
-
Vortex mix thoroughly to ensure homogeneity.
-
Proceed with the sample preparation protocol (e.g., protein precipitation followed by SPE).
LC-MS/MS Analysis and Data Processing
-
Instrument Setup: Develop an LC-MS/MS method that provides adequate chromatographic separation of the analyte and internal standard from interfering matrix components. Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard.
-
Data Acquisition: Acquire data for the calibration standards, quality controls, and unknown samples.
-
Data Processing: Integrate the peak areas of the analyte and the internal standard.
-
Calibration Curve Construction: For the calibration standards, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
The Proof: Quantitative Impact of Internal Standards
The use of an internal standard demonstrably improves the quality of quantitative data. The following tables summarize representative data comparing the analytical performance of an assay with and without an internal standard, and when using a SIL-IS versus a structural analog.
Table 1: Comparison of Assay Performance With and Without an Internal Standard
| Parameter | Without Internal Standard | With Internal Standard |
| Linearity (r²) | 0.985 | > 0.998 |
| Accuracy (% Bias) | ||
| Low QC (5 ng/mL) | -18.5% | -2.3% |
| Mid QC (50 ng/mL) | -12.1% | 1.5% |
| High QC (500 ng/mL) | 9.8% | -0.8% |
| Precision (%CV) | ||
| Low QC (5 ng/mL) | 16.2% | 4.5% |
| Mid QC (50 ng/mL) | 11.5% | 2.8% |
| High QC (500 ng/mL) | 8.9% | 1.9% |
Data is hypothetical and for illustrative purposes.
As shown in Table 1, the use of an internal standard significantly improves the linearity of the calibration curve, as well as the accuracy and precision of the quality control samples.
Table 2: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standard
| Parameter | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |
| Linearity (r²) | 0.995 | > 0.999 |
| Accuracy (% Bias) | ||
| Low QC | -8.7% | -1.5% |
| Mid QC | -5.2% | 0.9% |
| High QC | 6.4% | -0.5% |
| Precision (%CV) | ||
| Low QC | 9.8% | 3.1% |
| Mid QC | 6.5% | 1.7% |
| High QC | 4.2% | 1.2% |
| Matrix Effect (%CV) | 12.3% | 2.5% |
Data is hypothetical and for illustrative purposes, based on trends observed in literature such as.
Table 2 demonstrates the superior performance of a SIL-IS compared to a structural analog. The SIL-IS provides better correction for matrix effects, resulting in improved accuracy and precision.
Conclusion: An Indispensable Tool for Reliable Quantification
Internal standards are not merely a methodological convenience but a fundamental requirement for achieving accurate, precise, and reliable quantitative data in mass spectrometry. By effectively compensating for the myriad sources of variability inherent in the analytical process, they provide the foundation for robust and defensible results. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of internal standards are essential for ensuring the integrity of their data and the success of their studies. The "gold standard" of a stable isotope-labeled internal standard, when available, offers the most comprehensive correction and should be the preferred choice in regulated bioanalysis. Ultimately, the investment in developing a method with a suitable internal standard pays significant dividends in the quality and reliability of the final quantitative data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. why internal standards? - Chromatography Forum [chromforum.org]
- 8. nebiolab.com [nebiolab.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lipidomics Analysis using LC-MS/MS with Methyl Tridecanoate-d25 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary analytical tool in lipidomics due to its high sensitivity, selectivity, and broad coverage of lipid species.[1] Accurate quantification of lipids is paramount, and the use of stable isotope-labeled internal standards is essential to correct for variations in sample preparation and instrument response.[2]
This document provides a detailed protocol for the quantitative analysis of fatty acids in biological samples using LC-MS/MS with Methyl tridecanoate-d25 as an internal standard. This compound is a deuterated form of the methyl ester of tridecanoic acid, a C13:0 fatty acid not commonly found in high abundance in most biological systems, making it an excellent choice for an internal standard.
Experimental Workflow Overview
The overall experimental workflow for the quantitative analysis of fatty acids using LC-MS/MS and this compound is depicted below. This process involves sample preparation, including the addition of the internal standard, lipid extraction, hydrolysis of complex lipids to release free fatty acids, and subsequent analysis by LC-MS/MS.
Detailed Experimental Protocols
Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Potassium hydroxide (KOH)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Sample Aliquoting: To a 2 mL glass vial, add 50 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of endogenous fatty acids. For a starting point, 10 µL of a 10 µg/mL solution can be used.
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
Saponification (Hydrolysis of Esterified Fatty Acids)
-
Reagent Preparation: Prepare a 0.5 M solution of KOH in methanol.
-
Hydrolysis:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze the ester linkages and release free fatty acids.
-
-
Neutralization and Acidification:
-
After cooling to room temperature, add 50 µL of formic acid to neutralize the solution and protonate the fatty acids.
-
-
Fatty Acid Extraction:
-
Add 1 mL of hexane and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the free fatty acids to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the hexane under a nitrogen stream.
-
Reconstitute the dried fatty acids in 100 µL of a 90:10 (v/v) acetonitrile:isopropanol mixture for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of free fatty acids. Optimization may be required based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18.1-20 min: 30% B (equilibration) |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Selected Fatty Acids and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Palmitic Acid (C16:0) | 255.2 | 255.2 | 50 | 10 |
| Stearic Acid (C18:0) | 283.3 | 283.3 | 50 | 10 |
| Oleic Acid (C18:1) | 281.2 | 281.2 | 50 | 10 |
| Linoleic Acid (C18:2) | 279.2 | 279.2 | 50 | 10 |
| Arachidonic Acid (C20:4) | 303.2 | 303.2 | 50 | 10 |
| This compound | 237.4 | 237.4 | 50 | 10 |
| (as Tridecanoic acid-d25) |
Note: In negative ion mode, free fatty acids are detected as their deprotonated molecules [M-H]⁻. For quantification, monitoring the precursor ion as the product ion is a common approach for fatty acids as they often do not fragment readily under typical collision energies. The precursor ion for the internal standard corresponds to the deprotonated deuterated tridecanoic acid following hydrolysis.
Data Presentation and Quantification
Quantitative analysis is performed by calculating the ratio of the peak area of each endogenous fatty acid to the peak area of the this compound internal standard. A calibration curve should be prepared using known concentrations of fatty acid standards to determine the absolute concentration of each analyte in the samples.
Table 3: Example Quantitative Data for Fatty Acid Analysis in Human Plasma
| Fatty Acid | Retention Time (min) | Peak Area (Endogenous) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Palmitic Acid | 8.5 | 1,250,000 | 500,000 | 2.50 | 125.0 |
| Stearic Acid | 9.8 | 875,000 | 500,000 | 1.75 | 87.5 |
| Oleic Acid | 9.2 | 2,100,000 | 500,000 | 4.20 | 210.0 |
| Linoleic Acid | 8.9 | 1,500,000 | 500,000 | 3.00 | 150.0 |
| Arachidonic Acid | 10.5 | 450,000 | 500,000 | 0.90 | 45.0 |
Signaling Pathway Context
Fatty acids are not only building blocks for more complex lipids and sources of energy, but also act as important signaling molecules. For instance, arachidonic acid is a key precursor for the synthesis of eicosanoids, a group of potent signaling molecules involved in inflammation and immunity.
References
Application Note: Accurate Quantification of Fatty Acids in Biological Matrices using Stable Isotope Dilution and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly accurate method for the quantification of total fatty acids in biological samples, such as plasma. The protocol employs a stable isotope dilution (SID) strategy, using a suite of deuterated fatty acids as internal standards to ensure high precision and accuracy.[1] The methodology involves a comprehensive lipid extraction, followed by saponification to release esterified fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The use of deuterated internal standards corrects for variability during sample preparation and instrumental analysis, making it the gold standard for quantitative bioanalysis.[4][5]
Principle of Stable Isotope Dilution
Stable Isotope Dilution is an analytical technique that provides superior accuracy and precision for quantification.[1] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, deuterated fatty acids) to the sample at the earliest stage of preparation.[4] These internal standards are nearly identical to their endogenous, unlabeled counterparts in terms of chemical and physical properties (e.g., extraction efficiency, derivatization yield, and chromatographic retention).[1]
However, they are distinguishable by mass spectrometry due to their mass difference. By calculating the peak area ratio of the endogenous analyte to its corresponding deuterated internal standard, any sample loss during the workflow is effectively nullified. This ratio is then used to determine the precise concentration of the analyte from a calibration curve prepared with the same internal standards.[4][6]
Caption: Principle of Stable Isotope Dilution Mass Spectrometry.
Experimental Workflow
The overall experimental process involves sample preparation, derivatization, instrumental analysis, and data processing. Each step is critical for achieving reliable and reproducible results.
Caption: Experimental workflow for fatty acid quantification.
Materials and Reagents
-
Solvents: Methanol, Methyl-tert-butyl ether (MTBE), Hexane, Toluene (all HPLC or Optima grade).
-
Standards: High-purity standards of individual fatty acids (e.g., palmitic, stearic, oleic, linoleic, arachidonic acids).
-
Deuterated Standards: Deuterated fatty acid internal standard mix (e.g., Palmitic acid-d3, Stearic acid-d3, Oleic acid-d2, Linoleic acid-d4, Arachidonic acid-d8).
-
Reagents:
-
Potassium Hydroxide (KOH)
-
Boric acid (H₃BO₃)
-
Boron Trifluoride-Methanol solution (BF₃-Methanol, 12-14% w/w)[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ultrapure Water
-
-
Equipment:
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporation system
-
Heating block or water bath
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Detailed Experimental Protocols
5.1. Preparation of Standard Solutions
-
Internal Standard (IS) Working Solution: Prepare a combined working stock solution of all deuterated fatty acids in methanol at a concentration of 10 µg/mL for each standard. Store at -20°C under argon or nitrogen.[6]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting a high-concentration stock of unlabeled fatty acids. A typical range would be from 0.1 µg/mL to 50 µg/mL. These are used to create the standard curve.
5.2. Sample Preparation Protocol (from Plasma)
This protocol is for the analysis of total fatty acids, including those esterified in complex lipids.
-
Sample Aliquoting: Pipette 100 µL of plasma into a 10 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL deuterated IS working solution to each plasma sample, calibrator, and quality control (QC) sample.
-
Lipid Extraction (Matyash Method):
-
Add 1.5 mL of ice-cold methanol to the tube. Vortex for 10 seconds.[7]
-
Add 5 mL of MTBE. Vortex vigorously for 1 minute.
-
Incubate on a shaker at room temperature for 15 minutes.
-
Add 1.25 mL of ultrapure water to induce phase separation. Vortex for 20 seconds.[7]
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (containing lipids) to a new clean glass tube.
-
Dry the extract completely under a gentle stream of nitrogen.
-
-
Saponification (Base Hydrolysis):
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.[8]
-
Cap the tube tightly and heat at 80°C for 60 minutes to hydrolyze the ester bonds and release the fatty acids.
-
Cool the tube to room temperature.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
FAME Extraction:
-
Add 1 mL of ultrapure water and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final dried extract to a GC vial for analysis.
-
5.3. GC-MS Instrumental Analysis
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injection: 1 µL, Splitless injection.
-
Injector Temperature: 250°C.
-
Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature 100°C, hold for 1 min.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 5 min.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for each FAME and its corresponding deuterated internal standard.
Data Analysis and Quantification
-
Ion Selection: Identify a specific and abundant fragment ion for each target FAME (analyte) and its corresponding deuterated IS. For example, for Palmitic Acid Methyl Ester (C16:0), a common ion is m/z 74 (from McLafferty rearrangement). Its deuterated counterpart (e.g., from Palmitic acid-d3) would have a different molecular ion and potentially different fragment ions depending on the labeling position.
-
Peak Integration: Integrate the chromatographic peaks for the selected ions of the analyte and the IS for all standards, QCs, and samples.
-
Calibration Curve Construction:
-
For each calibration standard, calculate the Peak Area Ratio = (Peak Area of Analyte / Peak Area of IS).
-
Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Sample Quantification:
-
Calculate the Peak Area Ratio for each unknown sample.
-
Use the regression equation from the calibration curve to calculate the concentration of the fatty acid in the sample.
-
Quantitative Data Presentation
The following table presents example data for the quantification of major fatty acids in a human plasma sample using the described method.
| Fatty Acid | Common Name | Retention Time (min) | Analyte Ion (m/z) | IS Ion (m/z) | Concentration (µg/mL) | %RSD (n=3) |
| C16:0 | Palmitic Acid | 10.2 | 270.2 | 273.2 | 155.4 | 3.1% |
| C18:0 | Stearic Acid | 12.5 | 298.3 | 301.3 | 75.8 | 4.5% |
| C18:1n9 | Oleic Acid | 12.8 | 296.3 | 298.3 | 210.2 | 2.8% |
| C18:2n6 | Linoleic Acid | 13.4 | 294.2 | 298.2 | 185.6 | 3.9% |
| C20:4n6 | Arachidonic Acid | 15.1 | 318.2 | 326.2 | 92.3 | 5.2% |
Conclusion
The method described provides a highly sensitive, specific, and accurate platform for the quantification of total fatty acids in complex biological matrices. The incorporation of deuterated internal standards is crucial for minimizing analytical error and ensuring data reliability, which is essential for applications in clinical research, nutritional science, and drug development. The GC-MS analysis of FAMEs remains a robust and widely accessible technique for comprehensive fatty acid profiling.[1][4]
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. restek.com [restek.com]
Application Notes: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction Free fatty acids (FFAs) are characterized by low volatility and high polarity due to their carboxylic acid functional group.[1] These properties make their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging, often resulting in poor chromatographic peak shape, peak tailing, and potential interactions with the GC column's stationary phase.[1] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile functional group, making the fatty acids more amenable to GC analysis. This process is crucial for achieving good separation, sensitivity, and accurate quantification of fatty acids in complex biological and chemical matrices. The most common derivatization approach is the conversion of fatty acids into their corresponding esters, most frequently fatty acid methyl esters (FAMEs), or silyl esters.[1][2]
Common Derivatization Strategies
-
Esterification/Transesterification: This is the most widely used method for preparing fatty acids for GC analysis.[2] It involves the reaction of the carboxylic acid group with an alcohol in the presence of a catalyst to form an ester. When the fatty acids are already esterified within complex lipids like triglycerides (the main component of fats and oils), a process called transesterification is used to directly convert them into simpler esters, such as FAMEs.[3]
-
Acid-Catalyzed Esterification: Reagents like boron trifluoride (BF3) in methanol (BF3-MeOH) or methanolic hydrogen chloride (HCl) are powerful acidic catalysts that facilitate the rapid esterification of free fatty acids and transesterification of complex lipids.[2][4] The BF3-methanol method is particularly popular due to its speed and efficiency, with reactions often completed under mild heating conditions.[2][5]
-
Base-Catalyzed Transesterification: Reagents such as potassium hydroxide (KOH) or sodium methoxide (NaOCH3) in methanol are effective for the rapid transesterification of triglycerides and other glycerolipids.[5][6] This method is generally faster than acid-catalyzed reactions but is not effective for esterifying free fatty acids. Therefore, it is often used in a two-step process where saponification (hydrolysis with a base) is followed by acid-catalyzed esterification if FFAs are present.[6]
-
-
Silylation: This technique involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[1] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[1][7] Silylation is a versatile method that can also derivatize other functional groups like hydroxyl and amino groups, making it useful for the simultaneous analysis of multiple analyte types.[1] However, the resulting TMS derivatives can be sensitive to moisture, and the mass spectra can be more complex.[1][8]
-
Alkylation with Diazomethane and Alternatives: Diazomethane was historically used for the specific methylation of carboxylic acids under mild conditions.[4][9] However, due to its explosive and carcinogenic nature, its use has significantly declined.[9][10] Safer alternatives like (trimethylsilyl)diazomethane (TMS-DM) have been developed, which offer a convenient and effective way to methylate fatty acids without the extreme hazards of diazomethane.[6][11]
Quantitative Comparison of Derivatization Methods
The choice of derivatization method can significantly impact the accuracy and reproducibility of fatty acid quantification. The following table summarizes quantitative data from comparative studies of different derivatization techniques.
| Derivatization Method | Key Findings | Reproducibility (%RSD) | Recovery/Efficiency | Reference |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Least work-intensive and most accurate in a comparison of four methods. | Excellent | High derivatization efficiency. | [12] |
| Base-Catalyzed (KOCH3) followed by Acid-Catalyzed (HCl) | Showed lower recovery and higher variation, especially for unsaturated fatty acids. | Intraday/Interday: >4% and >6% | 84% to 112% | [6] |
| Base-Catalyzed (saponification) followed by (Trimethylsilyl)diazomethane (TMS-DM) | Provided higher recovery, less variation, and better balance compared to the KOCH3/HCl method. | Intraday/Interday: <4% and <6% | 90% to 106% | [6] |
| N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) | Produced higher recovery rates for fatty acids from latent print residues compared to BF3-MeOH. | Not specified | Fatty Acid Recovery: 20-30% | [13] |
| Boron Trifluoride in Methanol (BF3-MeOH) | Lower recovery rates for fatty acids from latent print residues compared to MSTFA. | Not specified | Fatty Acid Recovery: 1-8% | [13] |
| Automated Trimethyl Sulfonium Hydroxide (TMSH) | Improved reproducibility in 19 of 33 fatty acid standards compared to manual methods. | %RSD < 20% is acceptable; %RSD < 10% is superb.[14] | High efficiency due to automation. | [14] |
Experimental Protocols
Protocol 1: Esterification of Free Fatty Acids using Boron Trifluoride-Methanol (BF3-MeOH)
This protocol is adapted from procedures provided by Sigma-Aldrich and Restek.[1] It is a widely used acid-catalyzed method for preparing FAMEs.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Micro reaction vessel (5-10 mL)
-
Boron trifluoride-methanol solution (12-14% w/w)[1]
-
Hexane (or Heptane)
-
Saturated NaCl solution or Purified Water[1]
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials for GC-MS
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is aqueous, it must be dried first (e.g., by lyophilization or evaporation under nitrogen).[1]
-
Add 2 mL of 12-14% BF3-methanol solution to the vessel.
-
Cap the vessel tightly and heat at 60 °C for 5-10 minutes in a heating block or water bath. Optimization of time and temperature may be required depending on the specific fatty acids.[1]
-
Cool the vessel to room temperature.
-
Add 1 mL of purified water and 1 mL of hexane to the vessel.
-
Shake or vortex the vessel vigorously for at least 30 seconds to extract the FAMEs into the non-polar hexane layer.
-
Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Transfer the dried organic extract to a GC-MS autosampler vial for analysis.
Protocol 2: Silylation of Free Fatty Acids using MSTFA
This protocol is based on a general procedure for silylation of acidic compounds.[1]
Materials:
-
Dried sample containing fatty acids
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Autosampler vials for GC-MS
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Ensure the sample is completely dry, as silylation reagents are highly sensitive to moisture.[1]
-
Dissolve the sample in a suitable volume of an aprotic solvent (e.g., 100 µL of Acetonitrile).
-
Add the derivatization agent. For a 100 µL sample, add 50 µL of MSTFA + 1% TMCS.[1] A molar excess of the reagent is required.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60 °C for 60 minutes.[1] Temperature and time can be optimized for specific analytes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Dilution with a solvent like dichloromethane may be necessary depending on the concentration.[1]
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and reactions.
Caption: General workflow for fatty acid analysis from sample to data.
Caption: Reaction scheme for acid-catalyzed esterification of a fatty acid.
Caption: Reaction scheme for the silylation of a fatty acid using MSTFA.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aocs.org [aocs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Tridecanoate-d25 in Metabolomics Sample Normalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, particularly in the quantitative analysis of fatty acids, accurate and reproducible measurements are paramount. Technical variability arising from sample preparation, extraction efficiency, and instrument response can significantly impact the reliability of results. The use of stable isotope-labeled internal standards is a critical strategy to mitigate these variations.[1] Methyl tridecanoate-d25, a deuterated form of methyl tridecanoate, serves as an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) based fatty acid profiling. Its chemical properties are nearly identical to its non-labeled counterpart and other fatty acid methyl esters (FAMEs), ensuring it behaves similarly during extraction and derivatization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling robust normalization of endogenous fatty acid concentrations.
Core Principles of Internal Standard-Based Normalization
The fundamental principle behind using an internal standard like this compound is to add a known quantity to each sample at the beginning of the workflow.[2] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the endogenous analyte response to the internal standard response, variations in sample handling can be effectively normalized, leading to more accurate and precise quantification.[1][2]
Application: Fatty Acid Profiling in Cancer Research
Altered fatty acid metabolism is a hallmark of many cancers.[3][4][5][6] Cancer cells often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production.[7] Quantitative analysis of fatty acid profiles in cancer cells versus healthy controls can, therefore, provide valuable insights into disease mechanisms and potential therapeutic targets. This compound is an excellent tool for ensuring the accuracy of these comparative studies.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples by GC-MS.
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is adapted from established methods for lipid extraction.[2][8][9][10]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolism Quenching: Add 1 mL of ice-cold methanol to the cell pellet to quench metabolic activity.
-
Internal Standard Spiking: Add a precise volume of the this compound stock solution to each sample. The final concentration should be chosen based on the expected range of endogenous fatty acids.
-
Homogenization: Resuspend the cells in the methanol solution by scraping and vortexing.
-
Lipid Extraction (Biphasic):
-
Add 3.33 mL of MTBE to the methanol/cell suspension.
-
Vortex for 1 hour at 4°C.
-
Add 833 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic phase (containing lipids) and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids must be derivatized to their more volatile methyl ester forms.[11][12]
Materials:
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (HPLC grade)
-
Saturated sodium chloride solution
-
Sodium sulfate (anhydrous)
-
Heating block or water bath
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of hexane.
-
Methylation:
-
Add 2 mL of 14% BF3 in methanol to the lipid extract.
-
Cap the tubes tightly and heat at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
Cool the tubes to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully transfer the upper hexane layer (containing FAMEs) to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Transfer: Transfer the final hexane solution to a GC-MS autosampler vial for analysis.
Protocol 3: GC-MS Analysis of FAMEs
This is a general guideline for GC-MS analysis. Specific parameters may need to be optimized for your instrument.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/minute to 180°C
-
Ramp 2: 5°C/minute to 240°C
-
Hold at 240°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Splitless
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
SIM ions for this compound: Monitor characteristic ions that are shifted by the mass of the deuterium labels compared to the unlabeled compound.
-
SIM ions for endogenous FAMEs: Monitor characteristic ions for each target fatty acid.
-
Data Presentation and Analysis
The use of this compound allows for the correction of variability. The following tables illustrate the impact of normalization on hypothetical quantitative data from a study comparing fatty acid levels in control vs. cancer cells.
Table 1: Raw Peak Areas of Fatty Acid Methyl Esters (Arbitrary Units)
| Sample ID | Palmitate (C16:0) | Stearate (C18:0) | Oleate (C18:1) | This compound (IS) |
| Control 1 | 1,250,000 | 850,000 | 1,500,000 | 950,000 |
| Control 2 | 1,100,000 | 780,000 | 1,350,000 | 880,000 |
| Control 3 | 1,350,000 | 920,000 | 1,600,000 | 1,050,000 |
| Cancer 1 | 2,500,000 | 1,800,000 | 3,000,000 | 980,000 |
| Cancer 2 | 2,200,000 | 1,650,000 | 2,700,000 | 890,000 |
| Cancer 3 | 2,800,000 | 2,000,000 | 3,300,000 | 1,100,000 |
Table 2: Normalized Peak Area Ratios (Analyte Peak Area / IS Peak Area)
| Sample ID | Palmitate (C16:0) | Stearate (C18:0) | Oleate (C18:1) |
| Control 1 | 1.32 | 0.89 | 1.58 |
| Control 2 | 1.25 | 0.89 | 1.53 |
| Control 3 | 1.29 | 0.88 | 1.52 |
| Cancer 1 | 2.55 | 1.84 | 3.06 |
| Cancer 2 | 2.47 | 1.85 | 3.03 |
| Cancer 3 | 2.55 | 1.82 | 3.00 |
Table 3: Summary Statistics of Normalized Data
| Fatty Acid | Mean (Control) | Std Dev (Control) | Mean (Cancer) | Std Dev (Cancer) | Fold Change (Cancer/Control) |
| Palmitate (C16:0) | 1.29 | 0.04 | 2.52 | 0.05 | 1.95 |
| Stearate (C18:0) | 0.89 | 0.01 | 1.84 | 0.02 | 2.07 |
| Oleate (C18:1) | 1.54 | 0.03 | 3.03 | 0.03 | 1.97 |
As shown in the tables, normalization using the internal standard significantly reduces the variability within groups (lower standard deviation) and provides more reliable fold-change calculations between the control and cancer groups.
Visualization of Experimental Workflow and a Relevant Metabolic Pathway
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for fatty acid analysis using this compound as an internal standard.
Caption: Experimental workflow for GC-MS based fatty acid analysis.
De Novo Fatty Acid Synthesis Pathway
The diagram below illustrates the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells. Accurate quantification of the end products of this pathway, such as palmitate, is crucial for understanding cancer metabolism.
Caption: Simplified de novo fatty acid synthesis pathway.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for normalizing sample-to-sample variation in metabolomics studies, particularly for the quantitative analysis of fatty acids by GC-MS. By incorporating this internal standard into the experimental workflow, researchers can achieve higher precision and accuracy, leading to more confident biological interpretations, which is especially critical in fields like cancer research where subtle metabolic shifts can have significant implications.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Fatty acid metabolism and colon cancer protection by dietary methyl donor restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid metabolism and colon cancer protection by dietary methyl donor restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Fatty Acid Reprogramming Suppresses CARM1-expressing Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiking Biological Samples with Methyl tridecanoate-d25 for Accurate Quantification of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological matrices is crucial for understanding metabolic pathways, identifying disease biomarkers, and in the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid methyl esters (FAMEs). The use of a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the results.[1][2] Methyl tridecanoate-d25 is an ideal internal standard for this purpose as the C13:0 fatty acid is naturally present in human plasma only in trace amounts, minimizing interference with endogenous analytes.[3] This document provides a detailed protocol for the spiking of biological samples with this compound, subsequent sample preparation, and analysis by GC-MS.
Metabolic Pathway of Tridecanoic Acid
Tridecanoic acid, an odd-chain fatty acid, undergoes β-oxidation to produce propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, contributing to energy production and gluconeogenesis.[3] This metabolic fate is distinct from that of even-chain fatty acids, which primarily yield acetyl-CoA.
Metabolic fate of tridecanoic acid via β-oxidation.
Experimental Workflow
The overall experimental workflow involves spiking the biological sample with the internal standard, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Overview of the analytical workflow.
Materials and Reagents
-
This compound (analytical standard)
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Hexane (GC grade)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Glass vials with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocols
Preparation of Internal Standard Stock Solution
Prepare a stock solution of this compound in a suitable solvent such as methanol or hexane at a concentration of 100 µg/mL. For working solutions, a common concentration for the internal standard mix containing multiple deuterated fatty acids is 0.25 ng/µL of each.[4]
Spiking of Biological Samples
The internal standard should be added to the sample at the earliest stage of the preparation process to account for any loss during extraction and derivatization.[5]
For Plasma or Serum Samples:
-
To 200 µL of plasma or serum in a glass tube, add 100 µL of the this compound working solution (e.g., at a concentration that results in a final amount of approximately 25 ng in the sample).[4]
-
Add 300 µL of phosphate-buffered saline (dPBS).[6]
-
Vortex briefly to mix.
For Tissue Samples:
-
Homogenize a known weight of tissue in an appropriate buffer.
-
To a specific volume of the tissue homogenate, add a known amount of the this compound working solution. The exact amount should be determined based on the expected concentration of fatty acids in the tissue.
-
Vortex briefly to mix.
Lipid Extraction (Folch Method)
-
To the spiked sample, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of the chloroform:methanol solution.
-
Combine the organic phases.
-
Dry the combined organic extract under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 2% methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex to mix.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new glass vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The FAMEs are analyzed by gas chromatography-mass spectrometry. The specific parameters for the GC oven temperature program, injector temperature, and mass spectrometer settings should be optimized for the separation and detection of the target fatty acids.
Data Presentation: Quantitative Performance
The use of a deuterated internal standard like this compound significantly improves the quantitative performance of fatty acid analysis. Below is a table summarizing typical performance characteristics that can be expected. It is important to note that these values are representative and should be validated in the user's own laboratory.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Recovery | 85 - 115% | [8] |
| Precision (RSD) | < 15% | |
| Limit of Quantification (LOQ) | 10 - 100 ng/mL | [8] |
Conclusion
This protocol provides a detailed methodology for the use of this compound as an internal standard for the accurate quantification of fatty acids in biological samples by GC-MS. The inclusion of a stable isotope-labeled internal standard at the beginning of the sample preparation process is critical for achieving reliable and reproducible results in lipidomic and metabolomic studies.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
Application of Methyl Tridecanoate-d25 in Food Science Analysis
Application Note and Protocol
Introduction
The accurate quantification of fatty acids in food products is crucial for nutritional labeling, quality control, and research into the roles of dietary fats in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids.[1][2] Due to the complexity of food matrices and the potential for sample loss during preparation, the use of an internal standard is essential for achieving accurate and precise results. Methyl tridecanoate-d25, a deuterated form of methyl tridecanoate, serves as an excellent internal standard for this purpose. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer, enabling precise quantification of endogenous fatty acids.
This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in various food matrices.
Principle of the Method
The overall workflow involves the extraction of lipids from the food sample, followed by the derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs).[2][3] A known amount of this compound is added to the sample at the beginning of the sample preparation process. This internal standard experiences the same extraction and derivatization conditions as the target analytes. By comparing the peak area of the analytes to the peak area of the internal standard in the GC-MS chromatogram, the concentration of each fatty acid can be accurately determined, correcting for any variations in sample handling, extraction efficiency, and injection volume.
Application Areas
The use of this compound as an internal standard is applicable to a wide range of food matrices, including:
-
Oils and Fats
-
Dairy products
-
Meat and fish products
-
Cereals and grains
-
Processed foods
Experimental Protocol
This protocol outlines the key steps for the quantification of fatty acids in a food sample using this compound as an internal standard.
1. Reagents and Materials
-
This compound solution (concentration to be determined based on expected fatty acid content in the sample)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
BF3-Methanol (14% w/v) or Methanolic HCl
-
Sodium sulfate (anhydrous)
-
Saturated sodium chloride solution
-
Food sample
-
Glassware (test tubes, flasks, pipettes)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
2. Sample Preparation and Lipid Extraction
-
Homogenization: Homogenize the food sample to ensure uniformity. The method of homogenization will depend on the nature of the sample (e.g., blending for solid samples, vortexing for liquid samples).
-
Internal Standard Spiking: Accurately weigh a portion of the homogenized sample and add a precise volume of the this compound internal standard solution.
-
Lipid Extraction: A common method for lipid extraction is the Folch method or a modification thereof.[4]
-
Add a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex thoroughly to ensure complete mixing and extraction of lipids.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.
-
Methylation: Add 14% BF3-Methanol reagent to the lipid extract.[5]
-
Heating: Heat the mixture at 80-100°C for 45-60 minutes to facilitate the conversion of fatty acids to FAMEs.[1]
-
Extraction of FAMEs:
-
After cooling, add hexane and water to the reaction mixture.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Final Sample: The resulting hexane solution containing the FAMEs (including this compound) is ready for GC-MS analysis.
4. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., BPX-70, HP-88, or CP-Sil 88) is recommended for good separation of cis and trans isomers.[2][6]
-
Injection: Inject a small volume (e.g., 1 µL) of the final hexane extract into the GC.
-
Oven Temperature Program: An optimized temperature program is crucial for the separation of different FAMEs. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a certain time.[7]
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. The specific ions to be monitored will depend on the target FAMEs and this compound.
5. Quantification
The concentration of each fatty acid is calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
The response factor can be determined by analyzing a standard mixture containing known concentrations of the fatty acid methyl esters and the internal standard. For many FAMEs, the response factor relative to an internal standard like Methyl tridecanoate is close to 1, but it should be experimentally determined for the highest accuracy.
Data Presentation
The following table summarizes typical performance data for the analysis of fatty acids using a deuterated internal standard. The recovery data is for the non-deuterated Methyl tridecanoate in a rice matrix and serves as a good estimate for the deuterated analog.[8] The LOD and LOQ values are representative of typical FAME analysis by GC-MS.[7][9]
| Parameter | Value | Reference |
| Recovery of Methyl tridecanoate | 85.08% | [8] |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.03 - 0.54 µg/mL | [7][9] |
| Limit of Quantification (LOQ) | 0.1 - 1.63 µg/mL | [7][9] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound for fatty acid analysis.
Caption: Experimental workflow for fatty acid analysis.
Caption: Logic for quantitative calculation.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. restek.com [restek.com]
- 3. perlan.com.pl [perlan.com.pl]
- 4. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. h24-files.s3.amazonaws.com [h24-files.s3.amazonaws.com]
- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Nuances of Deuterated Internal Standards in Mass Spectrometry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in mass spectrometry. The information is designed to help you identify, understand, and resolve issues to ensure the accuracy and reliability of your analytical data.
Troubleshooting Guide
This section offers a problem-oriented approach to resolving common issues with deuterated internal standards.
Problem: Inaccurate or Inconsistent Analyte Quantification
Possible Cause 1: Isotopic Exchange (Back-Exchange)
-
Symptoms:
-
Decreasing response of the deuterated internal standard over time.
-
Appearance or increase of a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte in samples containing only the deuterated standard.
-
Inaccurate quantification, often leading to an overestimation of the analyte concentration.
-
-
Troubleshooting Steps:
-
Evaluate the Labeling Position: Determine if the deuterium labels are on chemically labile positions (e.g., hydroxyl, amine, or acidic carbon atoms). Deuterium on heteroatoms like oxygen and nitrogen are particularly susceptible to exchange.[1]
-
Solvent and pH Check: Avoid acidic or basic conditions during sample preparation and storage, as these can catalyze hydrogen-deuterium exchange.[2]
-
Matrix Stability Experiment: Incubate the deuterated internal standard in the biological matrix (e.g., plasma, urine) at different time points and temperatures to assess its stability.[3] For example, a study on a deuterated rofecoxib standard showed a 28% increase in the unlabeled form after six hours in human plasma at room temperature.[3]
-
Consider Alternative Standards: If exchange is confirmed, consider using a standard with deuterium labels on more stable positions or a different stable isotope label (e.g., ¹³C, ¹⁵N), which are not prone to exchange.[1][4]
-
Possible Cause 2: Chromatographic Separation of Analyte and Internal Standard
-
Symptoms:
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust chromatographic conditions (e.g., gradient, flow rate, column chemistry) to achieve co-elution of the analyte and the deuterated internal standard. In some cases, using a column with lower resolution can help force co-elution and mitigate differential matrix effects.[4]
-
Evaluate Matrix Effects: Conduct post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram. If the analyte and internal standard elute in a region of fluctuating matrix effects, even a small separation can lead to significant errors.
-
Use Alternative Labeling: Internal standards labeled with ¹³C or ¹⁵N are less likely to exhibit chromatographic shifts compared to their unlabeled counterparts.[4]
-
Troubleshooting Workflow for Inaccurate Quantification
Caption: A decision tree for troubleshooting inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard showing a different retention time than the analyte?
A1: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity.[5] These changes can affect the interaction with the stationary phase of the chromatography column, resulting in a slight shift in retention time. While often minimal, this can be problematic in methods with significant matrix effects.[4]
Q2: What is isotopic purity and why is it important for a deuterated internal standard?
A2: Isotopic purity refers to the percentage of the internal standard that is correctly labeled with deuterium. A common impurity in deuterated standards is the presence of the unlabeled analyte.[7] This unlabeled impurity will contribute to the signal of the analyte being measured, leading to an overestimation of its concentration, especially at the lower limit of quantitation (LLOQ). It is crucial to assess the isotopic purity of your deuterated standard, often provided in the certificate of analysis, and account for any significant contribution from the unlabeled form.[7]
Q3: Can a deuterated internal standard completely eliminate matrix effects?
A3: While deuterated internal standards are the gold standard for compensating for matrix effects, they may not always eliminate them completely.[8] If the analyte and the internal standard do not co-elute perfectly, they can experience different degrees of ion suppression or enhancement, a phenomenon known as "differential matrix effects."[6] This can lead to inaccurate and imprecise results. It is always recommended to perform matrix effect experiments during method validation to ensure that the internal standard is adequately compensating for these effects.[9]
| Matrix Effect Evaluation | Description | Acceptance Criteria (Typical) |
| Post-extraction Addition | The response of an analyte in a post-extraction spiked matrix sample is compared to the response in a neat solution. | Matrix Factor between 0.8 and 1.2 |
| Analyte to IS Ratio | The peak area ratio of the analyte to the internal standard is compared across different lots of matrix. | Coefficient of Variation (%CV) ≤ 15% |
Q4: How can I check for the stability of my deuterated internal standard?
A4: The stability of a deuterated internal standard should be evaluated under conditions that mimic the entire analytical process. This includes:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Bench-Top Stability: Evaluate stability at room temperature for a duration that reflects the sample preparation time.
-
Long-Term Storage Stability: Determine the stability at the intended storage temperature over an extended period.
For each stability assessment, the response of the deuterated standard in the test samples is compared to that in freshly prepared samples. A significant decrease in response may indicate degradation or isotopic exchange.
Experimental Protocol: Assessing Isotopic Exchange in a Biological Matrix
-
Prepare a solution of the deuterated internal standard in a clean solvent (e.g., methanol, acetonitrile).
-
Spike the deuterated standard into a blank biological matrix (e.g., human plasma) at a known concentration.
-
Incubate the spiked matrix sample at a relevant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), extract the sample.
-
Analyze the extracts by LC-MS/MS, monitoring the transitions for both the deuterated standard and the potential unlabeled analyte.
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated standard at each time point. An increase in this ratio over time indicates isotopic exchange.
Q5: When should I consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one?
A5: You should consider using a ¹³C or ¹⁵N-labeled internal standard when:
-
You observe significant isotopic exchange with your deuterated standard.[1]
-
You are unable to achieve co-elution of the analyte and the deuterated standard, leading to differential matrix effects.[4]
-
The deuterium labels are in a position that could be lost during metabolism if you are also quantifying metabolites.
While often more expensive to synthesize, ¹³C and ¹⁵N-labeled standards are generally more stable and less likely to exhibit chromatographic separation from the analyte.[10]
Logical Relationship of Internal Standard Selection
Caption: A flowchart illustrating the decision-making process for internal standard selection.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. myadlm.org [myadlm.org]
- 10. mdpi.com [mdpi.com]
Preventing isotopic exchange of Methyl tridecanoate-d25 during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of Methyl tridecanoate-d25 during sample preparation for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom (D) in a labeled compound like this compound is replaced by a hydrogen atom (H) from the surrounding environment, or vice-versa.[1][2] This is a significant concern in quantitative analysis using mass spectrometry because it alters the mass-to-charge ratio of the internal standard. This leads to an underestimation of the deuterated standard's concentration and, consequently, an overestimation of the analyte's concentration, compromising the accuracy and reliability of the results.[3]
Q2: What are the primary factors that cause isotopic exchange during sample preparation?
A2: The main drivers of hydrogen-deuterium (H/D) exchange are:
-
pH: The exchange is catalyzed by both acids and bases.[4][5] The rate of exchange is at its minimum at a pH of approximately 2.5-3.[1][6]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1]
-
Solvent: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms for the exchange.[4]
-
Catalysts: Reagents used for derivatization, such as acid or base catalysts for transesterification, can actively promote H/D exchange.[5]
Q3: At which stage of my sample preparation is isotopic exchange most likely to occur?
A3: The transesterification step, for converting fatty acids to fatty acid methyl esters (FAMEs), is the most critical stage where isotopic exchange is likely to happen. This is due to the use of strong acid or base catalysts and often elevated temperatures to drive the reaction to completion.[7][8]
Q4: How can I minimize isotopic exchange during my experiments?
A4: To minimize isotopic exchange, it is crucial to carefully control the reaction conditions. This includes:
-
Using the mildest possible reaction conditions (e.g., lower temperatures and shorter reaction times) that still ensure complete derivatization.
-
Maintaining a low pH (around 2.5) where the exchange rate is minimal, especially if using acid catalysis.[1]
-
Minimizing exposure to strong bases.
-
Ensuring all glassware and reagents are as dry as possible to reduce the presence of water.[4]
-
Storing deuterated standards and samples in neutral, aprotic solvents whenever possible.
Q5: Is this compound more susceptible to exchange than other deuterated standards?
A5: this compound is a saturated fatty acid methyl ester. The deuterium atoms on the saturated carbon chain are generally stable. However, the hydrogens on the carbon alpha to the carbonyl group are the most susceptible to exchange, especially under basic conditions, through a process called enolization.[4] While perdeuteration (labeling at all possible positions) provides a significant mass shift, the stability of the labels should always be considered.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of signal intensity for this compound. | Isotopic exchange leading to a distribution of partially deuterated and non-deuterated molecules. | 1. Review your derivatization protocol for harsh acidic or basic conditions and high temperatures. 2. Optimize the reaction for a shorter duration or lower temperature. 3. Ensure all solvents and reagents are anhydrous.[4] |
| Appearance of peaks corresponding to partially deuterated (e.g., d24, d23) Methyl tridecanoate. | Back-exchange of deuterium with hydrogen from the solvent or reagents.[10][11] | 1. Use deuterated solvents for the reaction if possible. 2. Minimize the amount of water in the reaction mixture. 3. Quench the reaction by neutralizing the catalyst and immediately extracting the FAMEs into a non-protic solvent. |
| Inaccurate and imprecise quantification of the target analyte. | The concentration of the deuterated internal standard is being systematically underestimated due to isotopic exchange.[3] | 1. Validate the stability of the deuterated standard under your specific sample preparation conditions by running a standard-only sample. 2. Consider using a milder derivatization catalyst. 3. If exchange is unavoidable, a calibration curve with the deuterated standard subjected to the same conditions may be necessary, though not ideal. |
| Chromatographic peak tailing or splitting for the deuterated standard. | While less common for isotopic exchange, this could indicate degradation of the standard or interaction with active sites in the GC system. Isotope effects can also cause slight shifts in retention time. | 1. Ensure the GC liner and column are properly deactivated. 2. Check the purity of your standard. 3. Co-inject the deuterated and non-deuterated standards to check for chromatographic separation (isotope effect), which is generally minimal for GC but can occur. |
Quantitative Data Summary
| Derivatization Method | Catalyst | Temperature | Reaction Time | Expected Isotopic Exchange |
| Acid-Catalyzed | 5% HCl in Methanol | 60°C | 1 hour | Low to Moderate |
| 14% BF3 in Methanol | 100°C | 15 minutes | Moderate | |
| 1% H2SO4 in Methanol | 80°C | 2 hours | Moderate to High | |
| Base-Catalyzed | 0.5 M NaOH in Methanol | 60°C | 15 minutes | Moderate to High |
| 25% Sodium Methoxide | 50°C | 30 minutes | High |
Experimental Protocols
Recommended Protocol for FAME Preparation with Minimized Isotopic Exchange
This protocol utilizes a mild acid-catalyzed derivatization to minimize the risk of H/D exchange.
Reagents:
-
2% Sulfuric Acid (H₂SO₄) in anhydrous Methanol (MeOH)
-
Anhydrous Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To your lipid extract containing the fatty acids and this compound internal standard, add 2 mL of 2% H₂SO₄ in anhydrous MeOH.
-
Cap the tube tightly and heat at 60°C for 60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of anhydrous hexane.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Visualizations
Caption: Workflow for FAME analysis highlighting critical steps for preventing isotopic exchange.
Caption: A decision tree for troubleshooting issues related to isotopic exchange.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hx2.med.upenn.edu [hx2.med.upenn.edu]
Technical Support Center: Gas Chromatography (GC) Analysis of Methyl tridecanoate-d25
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Methyl tridecanoate-d25 and other fatty acid methyl esters (FAMEs).
Troubleshooting Guide: Peak Shape and Resolution Issues
Poor peak shape and inadequate resolution are common challenges in GC analysis. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for common GC peak shape problems.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing can be caused by either physical issues in the GC system or chemical interactions.[1]
-
If all peaks in your chromatogram are tailing , it's likely a physical problem.[2]
-
Poor Column Cut: A ragged or angled column cut can cause turbulence and disrupt the sample band.[3]
-
Solution: Re-cut the column (trimming 5-10 cm) ensuring a clean, 90° cut. Inspect the cut with a magnifier.[2]
-
-
Incorrect Column Installation: If the column is not positioned at the correct height in the inlet, it can lead to poor sample transfer.[2][4]
-
Solution: Re-install the column according to the manufacturer's instructions for your specific GC model.[5]
-
-
Dead Volume: Leaky connections or improper ferrule fittings can create dead volume where the sample can diffuse, causing tailing.
-
Solution: Check all fittings and ferrules for leaks and proper installation.
-
-
-
If only the this compound peak or other polar analyte peaks are tailing , it's likely a chemical issue.[1]
-
Active Sites: Silanol groups in the liner, on glass wool, or at the head of the column can interact with polar analytes.[2]
-
Solution: Use a fresh, deactivated liner. If the problem persists, trim 10-20 cm from the front of the column to remove active sites that have developed over time.[2]
-
-
Contamination: Non-volatile matrix components can accumulate in the inlet or on the column, creating active sites.[4]
-
Solution: Perform regular inlet maintenance, including replacing the septum and liner.[5]
-
-
Sample/Phase Polarity Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion.[5]
-
Solution: Ensure the polarity of your solvent matches the stationary phase.
-
-
Q2: I am observing peak fronting for my analyte. What does this indicate?
A: Peak fronting is most commonly caused by column overload.[2][6] This means that the amount of analyte injected has saturated the stationary phase at the head of the column.
-
Solutions to Column Overload:
-
Decrease Injection Volume: Reduce the amount of sample introduced onto the column.[7]
-
Dilute the Sample: If decreasing the injection volume is not feasible, dilute your sample.[7]
-
Increase the Split Ratio: For split injections, a higher split ratio will reduce the amount of sample reaching the column.[8]
-
Use a Higher Capacity Column: Consider a column with a thicker film or a wider internal diameter to handle a larger sample mass.[8]
-
Q3: My peaks are split or shouldered. What could be the cause?
A: Split or shouldered peaks are typically caused by a disruption to the sample band as it is introduced to the column.[3]
-
Improper Column Installation: As with peak tailing, an incorrect column position or a poor cut can disrupt the sample band.[3]
-
Solution: Re-install the column, ensuring a clean cut and correct positioning in the inlet.[3]
-
-
Contamination: Contamination at the head of the column or in the liner can cause the sample to interact with different surfaces, leading to splitting.[3]
-
Solution: Replace the liner and trim a few centimeters from the front of the column.[3]
-
-
Incompatible Solvent and Stationary Phase: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing.[2]
-
Solution: Choose a solvent with a polarity that is compatible with your stationary phase.[2]
-
-
Incorrect Initial Oven Temperature (Splitless Injection): If the initial oven temperature is too high, the sample may not condense and focus properly at the head of the column.[2]
-
Solution: The initial oven temperature should be at least 10-20°C below the boiling point of the sample solvent.[3]
-
Frequently Asked Questions (FAQs)
Q4: How can I improve the resolution between this compound and other closely eluting FAMEs?
A: Improving resolution involves optimizing several chromatographic parameters to increase the separation between peaks and decrease their width.
-
Column Selection:
-
For FAME analysis, highly polar stationary phases like cyanopropyl silicones (e.g., HP-88, CP-Sil 88) or polyethylene glycols (e.g., DB-WAX, FAMEWAX) are commonly used.[9][10][11]
-
Longer columns and columns with smaller internal diameters generally provide higher efficiency and better resolution.[12]
-
-
Oven Temperature Program:
-
Carrier Gas Flow Rate:
-
Use of Hydrogen as a Carrier Gas:
-
Hydrogen often provides better efficiency at higher linear velocities compared to helium, which can lead to faster analysis times without sacrificing resolution.[12]
-
Q5: What are the recommended GC parameters for FAME analysis?
A: While optimal conditions will vary depending on the specific instrument and column, the following table provides a general starting point for FAME analysis.
| Parameter | Recommended Setting | Rationale |
| Column | Highly polar (e.g., DB-FATWAX UI, HP-88) | Provides good separation of saturated, unsaturated, and cis/trans FAME isomers.[10][18] |
| 30-100 m length, 0.25 mm ID, 0.25 µm film | Longer columns offer higher resolution.[19] | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the FAMEs.[20] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and produces sharp peaks.[20] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times.[12] |
| Oven Program | Start at a low temperature (e.g., 50-100°C) | Allows for proper focusing of early eluting peaks.[13] |
| Ramp rate of 3-10 °C/min | Slower ramps improve resolution.[20] | |
| End at a high temperature (e.g., 230-250°C) | Ensures all FAMEs elute from the column.[20] | |
| Detector | FID (Flame Ionization Detector) | Provides excellent sensitivity for hydrocarbons like FAMEs.[20] |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector.[20] |
Experimental Protocols
Protocol 1: Sample Preparation (Derivatization of Fatty Acids to FAMEs)
This is a general procedure; specific methods may vary.
-
Saponification: Lipids are extracted from the sample matrix using a nonpolar solvent. The extracted lipids are then saponified (hydrolyzed) using a methanolic solution of sodium hydroxide or potassium hydroxide by refluxing to produce the free fatty acid salts.[21]
-
Esterification: The fatty acid salts are then esterified to form FAMEs. This is often achieved using a reagent like boron trifluoride in methanol.[21] This step increases the volatility and thermal stability of the fatty acids, making them suitable for GC analysis.[9]
-
Extraction: The resulting FAMEs are extracted from the reaction mixture using a nonpolar solvent such as heptane.[21]
-
Analysis: The extracted FAMEs are then ready for injection into the GC.
Data Presentation
Table 1: Example GC Oven Temperature Programs for FAME Analysis
| Method | Initial Temperature | Ramp 1 | Ramp 2 | Final Temperature & Hold | Reference |
| Method A | 50°C (1 min hold) | 25°C/min to 200°C | 3°C/min to 230°C | 230°C (18 min hold) | [20] |
| Method B | 50°C (1 min hold) | 25°C/min to 175°C | 4°C/min to 230°C | 230°C (5 min hold) | [20] |
| Method C | 80°C (0.5 min hold) | 65°C/min to 175°C | 7°C/min to 230°C | 230°C | [19] |
Visualizations
Logical Relationship Diagram: Causes of Peak Tailing
dot
Caption: Logical relationship between peak tailing and its potential causes.
References
- 1. restek.com [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 5. agilent.com [agilent.com]
- 6. it.restek.com [it.restek.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 16. researchgate.net [researchgate.net]
- 17. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Poor Recovery of Methyl Tridecanoate-d25
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Methyl tridecanoate-d25, a common internal standard used in the analysis of fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Methyl tridecanoate, a saturated fatty acid methyl ester. In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled compounds like this compound are considered ideal internal standards.[1][2] They are chemically almost identical to their non-labeled counterparts, meaning they behave similarly during sample preparation, extraction, and chromatographic separation.[1] This similarity allows them to effectively compensate for variations in extraction efficiency, sample loss during handling, and instrument response, leading to more accurate and precise quantification of the target analytes.[3][4]
Q2: I'm observing low recovery of this compound in my experiment. What are the potential causes?
Poor recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow.[5] The primary causes can be broadly categorized as:
-
Inefficient Extraction: The solvent and method used may not be optimal for extracting the internal standard from the sample matrix.[5]
-
Sample Matrix Effects: Components within the sample matrix can interfere with the extraction or ionization of the internal standard.[6]
-
Chemical Degradation: The internal standard may degrade during sample preparation, for instance, due to harsh pH conditions or elevated temperatures.[1]
-
Instrumental Issues: Problems with the GC-MS system, such as injector discrimination, leaks, or detector sensitivity, can lead to a low response for the internal standard.[7]
-
Errors in Standard Preparation: Inaccurate preparation of the internal standard stock or spiking solutions can lead to a lower than expected amount being added to the samples.
Q3: How can I troubleshoot inefficient extraction of this compound?
Inefficient extraction is a common reason for low recovery.[5] Here are some steps to troubleshoot this issue:
-
Evaluate Solvent Polarity: Methyl tridecanoate is a nonpolar compound. Ensure your extraction solvent is sufficiently nonpolar (e.g., hexane, heptane, or a mixture containing these) to effectively solubilize it.[8][9]
-
Optimize Extraction Technique: If using liquid-liquid extraction (LLE), ensure vigorous mixing (e.g., vortexing) and adequate phase separation. For solid-phase extraction (SPE), ensure the sorbent is appropriate for retaining and eluting a nonpolar compound and that the column is not overloaded.[5]
-
Increase Solvent Volume and/or Extractions: Consider increasing the volume of the extraction solvent or performing multiple extractions of the same sample to improve recovery.
-
Check for Emulsions: Emulsions can form during LLE, trapping the analyte and preventing its transfer to the organic phase. Techniques to break emulsions include centrifugation, addition of salt, or cooling.
Q4: Could matrix effects be the reason for my low recovery? How do I address them?
Matrix effects occur when other components in the sample interfere with the analysis of the target analyte.[6] For this compound, this can manifest as ion suppression in the MS source.[6]
-
Perform a Matrix Effect Study: Prepare a sample with a known amount of this compound in a clean solvent and another sample with the same amount in the sample matrix extract (with the endogenous analyte removed if possible). A significantly lower response in the matrix sample indicates a matrix effect.
-
Improve Sample Cleanup: Incorporate additional cleanup steps in your sample preparation to remove interfering matrix components. This could involve protein precipitation, filtration, or a more rigorous SPE procedure.[5]
-
Dilute the Sample: Diluting the sample extract can sometimes mitigate matrix effects, although this may compromise the detection of your target analytes if their concentrations are low.
Q5: Is it possible that my this compound is degrading? How can I prevent this?
While Methyl tridecanoate is a relatively stable saturated fatty acid methyl ester, degradation can occur under certain conditions.
-
Avoid Harsh pH: Strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ester bond.[1] When performing derivatization to form FAMEs, ensure that the conditions are optimized and not excessively harsh.[10]
-
Storage Conditions: Store the this compound stock solution as recommended by the supplier, typically at low temperatures and protected from light.[11][12]
-
Check for Oxidizing Agents: The presence of strong oxidizing agents in the sample or reagents could potentially lead to degradation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor recovery of this compound.
Summary of Potential Issues and Solutions
| Potential Issue | Possible Causes | Recommended Solutions | Expected Recovery Range |
| Inaccurate Standard Preparation | Calculation errors in dilution. | Recalculate and prepare fresh stock and working solutions. | N/A (Corrects for systematic error) |
| Solvent evaporation. | Use fresh solvents and store solutions properly. | ||
| Inefficient Extraction | Inappropriate extraction solvent polarity. | Use a nonpolar solvent like hexane or heptane.[8][9] | > 90% in simple matrices |
| Insufficient mixing or extraction time. | Increase vortexing/shaking time; perform multiple extractions. | ||
| Formation of emulsions. | Centrifuge, add salt, or cool the sample to break the emulsion. | ||
| Matrix Effects | Co-eluting matrix components causing ion suppression. | Improve sample cleanup (e.g., SPE, filtration).[5] | Dependent on matrix complexity |
| High concentration of matrix components. | Dilute the sample extract. | ||
| Chemical Degradation | Hydrolysis due to harsh pH. | Neutralize the sample before extraction; optimize derivatization conditions.[1][10] | > 95% under optimal conditions |
| Oxidation. | Use fresh reagents and degas solvents if necessary. | ||
| Instrumental Problems | Leaks in the GC system. | Perform a leak check. | N/A (Corrects for random error) |
| Injector discrimination. | Clean or replace the GC inlet liner and septum. | ||
| MS detector issues. | Tune the mass spectrometer and check detector sensitivity.[7] |
Detailed Experimental Protocol: FAMEs Analysis in Plasma
This protocol provides a general method for the analysis of fatty acid methyl esters in a plasma sample using this compound as an internal standard.
1. Materials and Reagents:
-
Plasma sample
-
This compound internal standard solution (100 µg/mL in hexane)
-
Methanol
-
Hexane (GC grade)
-
Sodium methoxide solution (0.5 M in methanol)
-
Sodium chloride (saturated solution)
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Sample Preparation:
-
To a 10 mL glass tube, add 100 µL of plasma sample.
-
Spike the sample with 10 µL of the 100 µg/mL this compound internal standard solution.
-
Add 2 mL of methanol and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new glass tube.
3. Transesterification (Derivatization to FAMEs):
-
To the supernatant, add 200 µL of 0.5 M sodium methoxide in methanol.
-
Vortex for 1 minute and incubate at 50°C for 10 minutes.
-
After incubation, cool the tubes to room temperature.
-
Add 1 mL of saturated sodium chloride solution to stop the reaction.
4. Extraction of FAMEs:
-
Add 2 mL of hexane to the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial with an insert for analysis.
5. GC-MS Analysis:
-
GC Column: DB-Wax or similar polar capillary column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 240°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and the target FAMEs.
This technical support guide provides a comprehensive starting point for troubleshooting poor recovery of this compound. By systematically evaluating each step of the analytical process, researchers can identify and resolve the root cause of the issue, leading to more accurate and reliable experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welchlab.com [welchlab.com]
- 6. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 7. Agilent GC-MS: Issue With Internal Standard Recovery - Chromatography Forum [chromforum.org]
- 8. gcms.cz [gcms.cz]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. methyl tridecanoate, 1731-88-0 [thegoodscentscompany.com]
- 12. methyl tridecanoate, 1731-88-0 [perflavory.com]
Technical Support Center: Deuterium-Hydrogen Back Exchange in Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to deuterium-hydrogen back exchange in deuterated standards during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen back exchange?
Deuterium-hydrogen back exchange is a chemical process where a deuterium atom in a deuterated molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[1][2] This phenomenon is particularly critical in techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), as it can lead to an underestimation of the deuterium incorporation and potentially incorrect interpretation of experimental results.[1]
Q2: What are the primary factors that influence the rate of back exchange?
The rate of deuterium-hydrogen back exchange is significantly influenced by several key experimental parameters:
-
pH: The exchange rate is pH-dependent, with the minimum rate typically observed around pH 2.5-3.[2][3][4] The reaction is catalyzed by both acid and base.[3][4]
-
Temperature: Higher temperatures increase the rate of back exchange.[1][3] It is a common practice to conduct experiments at low temperatures (e.g., ~0°C) to minimize this effect.[1]
-
Solvent Composition: Exposure to protiated solvents (solvents containing hydrogen) is the direct cause of back exchange.[1] The duration of exposure and the concentration of the protiated species are critical.
-
Ionic Strength: The concentration of salt in the solution can also affect the back exchange rate.[5][6]
Q3: Why is it important to minimize back exchange?
Q4: What is a maximally deuterated control and why is it used?
A maximally deuterated control is a sample where all exchangeable amide hydrogens have been replaced with deuterium. This is often achieved by incubating the protein in D₂O under denaturing conditions, such as elevated temperature and the presence of denaturants like Guanidinium chloride (GdmCl).[5][7] This control is essential to determine the maximum possible deuterium incorporation and to correct for back exchange, as the difference between the theoretical maximum and the experimentally observed deuterium level in the control represents the extent of back exchange.[6]
Troubleshooting Guides
Problem: High levels of back exchange observed in my HDX-MS experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH during quenching and analysis. | Ensure the quench buffer pH is rapidly lowered to ~2.5.[3][5] Maintain this low pH throughout the subsequent analytical steps, including proteolysis and chromatography.[2] |
| Elevated temperature during sample handling and analysis. | Perform all post-labeling steps, including quenching, digestion, and chromatography, at low temperatures, ideally on ice or in a refrigerated autosampler (~0-4°C).[1][8] |
| Prolonged exposure to protic solvents. | Minimize the time the deuterated sample is in contact with H₂O-containing buffers.[8] Optimize the liquid chromatography (LC) gradient to be as short as possible without sacrificing resolution.[5][6] |
| Inefficient quenching of the exchange reaction. | Ensure rapid and thorough mixing with the quench buffer to immediately stop the deuterium exchange process.[3] |
| Suboptimal ionic strength of buffers. | Consider a two-stage buffer strategy: use higher salt concentrations during proteolysis and trapping, and lower salt concentrations (<20 mM) during the final elution before mass spectrometry.[5][6] |
Problem: Inconsistent back exchange levels between experimental runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variations in timing of manual steps. | Automate as much of the workflow as possible to ensure consistent timing for quenching, injection, and other critical steps. |
| Fluctuations in ambient temperature. | Use temperature-controlled modules for all stages of the experiment, from sample storage to LC separation.[7] |
| Inconsistent preparation of buffers and reagents. | Prepare fresh buffers for each experiment and meticulously verify the pH.[9] |
| Atmospheric moisture contamination. | Minimize the exposure of deuterated samples and D₂O-based buffers to the atmosphere to prevent contamination from ambient water vapor.[8][9] |
Experimental Protocols
General Protocol to Minimize Back Exchange in HDX-MS
This protocol outlines the key steps to minimize deuterium-hydrogen back exchange during a typical bottom-up HDX-MS experiment.
-
Deuterium Labeling: Incubate the protein of interest in a D₂O-based buffer for a defined period.
-
Quenching: To stop the exchange reaction, rapidly mix the sample with a pre-chilled quench buffer to achieve a final pH of approximately 2.5 and a temperature of ~0°C.[3]
-
Proteolysis: Immediately digest the quenched protein with an acid-stable protease, such as pepsin, at a low temperature (e.g., on ice).[2]
-
Chromatographic Separation: Separate the resulting peptides using a fast reversed-phase liquid chromatography (RPLC) system, also maintained at a low temperature.[1][2]
-
Mass Spectrometry Analysis: Analyze the eluted peptides using a mass spectrometer to determine the deuterium uptake.
Visualizations
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Impact of sample matrix on Methyl tridecanoate-d25 stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl tridecanoate-d25 when used as an internal standard in various sample matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of methyl tridecanoate, a fatty acid methyl ester (FAME). It is commonly used as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] The use of a SIL internal standard is considered best practice as it closely mimics the analyte of interest through sample extraction, derivatization, and analysis, helping to correct for variability in the analytical process.[2]
Q2: What are the general storage recommendations for this compound stock solutions?
To ensure long-term stability, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation. It is also advisable to store them under an inert atmosphere, such as nitrogen, to minimize the risk of oxidation.
Q3: How stable is this compound in biological matrices like plasma and urine?
While specific long-term stability data for this compound in various matrices is not extensively published, general principles for fatty acids and their esters in biological samples apply. Fatty acids in plasma are considered relatively stable for up to 10 years when stored at -70°C or below.[3] However, stability can be affected by factors such as storage temperature, pH, and the presence of enzymes.[3][4][5] It is crucial to perform stability assessments under your specific experimental conditions.[6]
Q4: What are the potential degradation pathways for this compound in biological samples?
The primary degradation pathway for methyl esters like this compound in biological matrices is enzymatic hydrolysis. Carboxylesterases, which are present in plasma and liver microsomes, can hydrolyze the ester bond to form tridecanoic acid-d25 and methanol.[5] Chemical hydrolysis can also occur, particularly at non-neutral pH values.
Q5: Can the deuterium labels on this compound exchange or be lost?
While deuterium labels are generally stable, there is a possibility of back-exchange (loss of deuterium) under certain conditions, although this is less common for labels on a carbon backbone compared to those on heteroatoms. It is important to be aware that deuterated standards can sometimes exhibit slight chromatographic differences compared to their non-deuterated counterparts, which may affect how well they track the analyte if matrix effects vary across the chromatographic peak.[7]
Troubleshooting Guide
This guide addresses common issues encountered with this compound stability and provides actionable solutions.
Issue 1: High variability in internal standard (IS) response across a sample batch.
-
Question: My this compound signal is highly variable between samples in the same run. What could be the cause?
-
Answer: High variability in the internal standard response can stem from several sources:
-
Inconsistent Sample Preparation: Errors during sample extraction, such as inconsistent recovery between samples, can lead to variability. Consider optimizing the extraction procedure or switching to a more robust method like solid-phase extraction (SPE).[2]
-
Matrix Effects: The composition of the biological matrix can vary between samples, leading to differential ion suppression or enhancement in the mass spectrometer.[2][7] Ensure that the chromatography is adequate to separate the analyte and IS from co-eluting matrix components.
-
Pipetting Errors: Inaccurate or inconsistent spiking of the internal standard into the samples is a common source of error. Ensure pipettes are properly calibrated and consider automating this step if possible.[8]
-
Analyte-IS Competition: At high analyte concentrations, the analyte may compete with the internal standard for ionization, leading to a suppressed IS signal.
-
Issue 2: Gradual decrease in IS signal throughout an analytical run.
-
Question: I'm observing a consistent drop in the this compound signal from the beginning to the end of my LC-MS/MS run. What should I investigate?
-
Answer: A systematic drift in the IS signal often points to issues with the analytical instrument or sample stability in the autosampler.
-
Instrument Contamination: Buildup of matrix components in the ion source or mass spectrometer can lead to a gradual decrease in signal. Perform routine cleaning and maintenance of the instrument.
-
Autosampler Stability: this compound may not be stable in the processed samples at the autosampler temperature over the duration of the run. Assess the stability of the processed samples at the autosampler temperature for the expected run time.[1]
-
Column Degradation: Fouling or degradation of the analytical column can lead to poor peak shape and decreased signal intensity over time.
-
Issue 3: Low or no IS signal in some or all samples.
-
Question: My this compound signal is unexpectedly low or absent. What are the likely causes?
-
Answer: A significant loss of signal can be due to degradation of the internal standard or a major error in sample processing.
-
Stock Solution Degradation: Verify the stability and concentration of your this compound stock and working solutions. Prepare fresh solutions if there is any doubt about their integrity.
-
Enzymatic Degradation: If samples were left at room temperature for an extended period before processing, enzymatic hydrolysis may have occurred.[5] Minimize the time samples spend at room temperature and consider the use of enzyme inhibitors if necessary.
-
pH-Dependent Hydrolysis: For urine samples, extreme pH values can lead to chemical hydrolysis of the ester. Ensure that the pH of the urine samples is adjusted to a range of 2.0-3.0 to improve stability.[4]
-
Sample Processing Error: Confirm that the internal standard was added to all samples. Review the sample preparation protocol for any steps that could lead to significant loss of the analyte and IS.
-
Data on FAME Stability in Biological Matrices
The following tables summarize expected stability data for fatty acid methyl esters (FAMEs) in common biological matrices based on general findings in the literature. It is important to note that specific stability studies for this compound may yield different results, and it is recommended to perform your own validation.
Table 1: Long-Term Stability of FAMEs in Frozen Human Plasma
| Storage Temperature | Duration | Expected Stability |
| -20°C | Up to 1 year | Generally stable, but some degradation of polyunsaturated FAMEs may occur. |
| -80°C | Up to 5 years | Considered stable with minimal degradation.[9] |
| -80°C | Up to 10 years | Plasma fatty acids are reported to be relatively stable.[3] |
Table 2: Factors Influencing FAME Stability in Urine
| Factor | Condition | Potential Impact on Stability | Recommendation |
| pH | Alkaline (pH > 7) | Increased risk of chemical hydrolysis of the ester bond. | Acidify urine to pH 2.0-3.0 upon collection.[4] |
| Temperature | Room Temperature | Increased risk of both chemical and enzymatic degradation. | Store samples at 4°C for short-term and -20°C or -80°C for long-term storage.[10] |
| Freeze-Thaw Cycles | Multiple cycles | Minimal impact reported for many analytes, but should be evaluated.[10] | Limit the number of freeze-thaw cycles by aliquoting samples. |
Experimental Protocols
The following are detailed methodologies for assessing the stability of this compound in a given biological matrix. These protocols are based on general bioanalytical method validation guidelines.[1][6]
Protocol 1: Bench-Top Stability Assessment
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling process.
-
Procedure:
-
Spike a fresh batch of the biological matrix with this compound at two concentration levels: low QC (LQC) and high QC (HQC).
-
Divide the spiked samples into two sets.
-
Analyze one set of samples (the reference set) immediately (T=0).
-
Keep the second set of samples (the test set) at room temperature (e.g., 20-25°C) for a predetermined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the test set.
-
Calculate the mean concentration of the test set and compare it to the mean concentration of the reference set.
-
-
Acceptance Criteria: The mean concentration of the test set should be within ±15% of the mean concentration of the reference set.[6]
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound after multiple cycles of freezing and thawing.
-
Procedure:
-
Spike a fresh batch of the biological matrix with this compound at LQC and HQC levels.
-
Analyze a set of these samples immediately to establish the baseline concentration (Cycle 0).
-
Freeze the remaining spiked samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a specified number of cycles (e.g., 3 or 5 cycles).
-
After the final thaw, process and analyze the samples.
-
Compare the mean concentration after the final cycle to the baseline concentration.
-
-
Acceptance Criteria: The mean concentration after the final freeze-thaw cycle should be within ±15% of the baseline concentration.[6]
Protocol 3: Long-Term Stability Assessment
-
Objective: To evaluate the stability of this compound in the biological matrix under the intended long-term storage conditions.
-
Procedure:
-
Spike a sufficient number of matrix aliquots with this compound at LQC and HQC levels.
-
Analyze a set of these samples immediately to establish the baseline concentration (T=0).
-
Store the remaining samples at the intended storage temperature (e.g., -80°C).
-
At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), retrieve a set of samples, thaw them, and analyze.
-
Compare the mean concentration at each time point to the baseline concentration.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the baseline concentration.[6]
Visualizations
Caption: Troubleshooting workflow for internal standard variability.
Caption: General workflow for assessing internal standard stability.
References
- 1. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach [mdpi.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perlan.com.pl [perlan.com.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Purity of Methyl Tridecanoate-d25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of Methyl tridecanoate-d25 for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Methyl tridecanoate, which is the methyl ester of tridecanoic acid, a saturated fatty acid. Its primary application is as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. The deuterium labeling allows it to be distinguished from its non-labeled counterpart, enabling precise quantification of fatty acids and other analytes in complex matrices.
Q2: What are the typical purity specifications for this compound?
High-quality this compound should have both high chemical and isotopic purity. Commercially available standards typically specify a chemical purity of at least 98% and an isotopic purity (atom % D) of 98% or greater[1]. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each lot to verify these specifications.
Q3: What are the potential impurities in this compound?
Potential impurities can be categorized into two main types:
-
Chemical Impurities: These can include homologous fatty acid methyl esters (e.g., methyl laurate, methyl myristate), unreacted starting materials from the synthesis process, and degradation products.
-
Isotopic Impurities: The most significant isotopic impurity is the unlabeled (d0) Methyl tridecanoate. Other partially deuterated isotopologues may also be present. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration in the sample[2].
Q4: How should I store and handle this compound to maintain its purity?
To ensure the long-term stability and purity of this compound, it is recommended to:
-
Store the neat compound in a tightly sealed vial at -20°C.
-
If preparing a stock solution, use a high-purity, anhydrous solvent such as hexane or methanol.
-
Store solutions at -20°C or below and protect from light.
-
Before use, allow the standard to equilibrate to room temperature to prevent condensation from contaminating the solution.
-
Minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inaccurate quantification of the target analyte. | Incorrect concentration of the this compound internal standard solution. | 1. Verify the initial weighing of the standard and the volume of the solvent used to prepare the stock solution. 2. Prepare a fresh stock solution from the neat material. 3. Cross-validate with a new lot of the internal standard if available. |
| Degradation of the internal standard. | 1. Check the storage conditions and expiration date of the standard. 2. Analyze the internal standard solution by GC-MS to check for the presence of degradation products. | |
| Presence of unlabeled Methyl tridecanoate in the deuterated standard. | 1. Review the Certificate of Analysis for the isotopic purity of the standard. 2. If the level of unlabeled analyte is significant, it may be necessary to correct for its contribution to the analyte peak area. | |
| Variable internal standard response across a sample batch. | Inconsistent addition of the internal standard to each sample. | 1. Ensure the micropipette used for adding the internal standard is properly calibrated and used consistently. 2. Add the internal standard to all samples and calibration standards at the same step in the sample preparation workflow. |
| Matrix effects affecting the ionization of the internal standard. | 1. Evaluate the sample cleanup procedure to minimize matrix components. 2. Use a matrix-matched calibration curve. | |
| Presence of unexpected peaks in the chromatogram of the internal standard. | Contamination of the standard or the analytical system. | 1. Analyze a solvent blank to check for system contamination. 2. Clean the GC inlet and column. 3. Prepare a fresh dilution of the internal standard in a clean vial with fresh solvent. |
| Deuterium-hydrogen exchange. | 1. While less common for C-D bonds, ensure the sample preparation and analysis conditions are not overly acidic or basic, which could promote exchange[2]. 2. Consider using a standard with deuterium labels on non-exchangeable positions if this is a recurring issue. |
Quantitative Data Summary
The following table summarizes the key purity specifications for high-quality this compound.
| Parameter | Acceptable Range | Significance |
| Chemical Purity | ≥ 98% | Ensures that the response is primarily from the compound of interest and not from chemical impurities. |
| Isotopic Purity (Atom % D) | ≥ 98% | Minimizes the contribution of the unlabeled analyte from the internal standard to the analyte signal, which is critical for accurate quantification. |
| Unlabeled (d0) Species | As low as possible (ideally < 0.5%) | A significant presence of the unlabeled species can lead to overestimation of the target analyte. |
Experimental Protocols
Protocol 1: Assessment of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the chemical purity of this compound.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in hexane.
- Dilute the stock solution to a final concentration of 10 µg/mL in hexane.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B or equivalent.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Inlet: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 10°C/min to 250°C.
- Hold: 5 minutes at 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Integrate the total ion chromatogram (TIC).
- Calculate the area percent of the this compound peak relative to all other peaks to determine the chemical purity.
- Identify any significant impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
Protocol 2: Assessment of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a method to determine the isotopic purity (deuterium incorporation) of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into an NMR tube.
- Add approximately 0.7 mL of a non-deuterated solvent with a known proton signal for reference (e.g., chloroform, CHCl₃).
2. NMR Instrumentation and Parameters:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Probe: 5 mm broadband observe (BBO) probe.
- Nucleus: ²H (Deuterium).
- Temperature: 298 K.
- Pulse Program: Standard single pulse experiment.
- Number of Scans: 128 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 5 seconds.
3. Data Analysis:
- Process the ²H NMR spectrum.
- The spectrum should show signals corresponding to the deuterated positions on the tridecanoate chain.
- The absence of significant signals in the regions where protons would normally appear in the ¹H NMR spectrum of Methyl tridecanoate indicates high deuterium incorporation.
- For a more quantitative assessment, a ¹H NMR spectrum can also be acquired. The residual proton signals can be integrated and compared to a known internal standard to calculate the level of deuterium incorporation.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Methyl Tridecanoate-d25 vs. C13-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides an objective comparison between deuterium-labeled Methyl tridecanoate-d25 and carbon-13 (C13)-labeled internal standards, supported by experimental data and detailed protocols to inform your selection process.
Stable isotope-labeled internal standards (SILs) are the gold standard in quantitative mass spectrometry, offering a way to correct for variability throughout the analytical workflow, from sample preparation to instrument response.[1][2][3] Both deuterium (D or d) and carbon-13 (¹³C) labeling are common approaches, yet they are not created equal. This guide will delve into the nuanced differences between these two labeling strategies, using Methyl tridecanoate as a representative fatty acid methyl ester (FAME).
The Isotopic Effect: A Key Differentiator
The primary distinction between deuterium and ¹³C-labeled standards lies in the "isotopic effect." Deuterium, with a mass difference of 100% compared to protium, can alter the physicochemical properties of a molecule more significantly than the substitution of ¹²C with ¹³C.[4] This can lead to a slight but measurable difference in chromatographic retention time between the deuterated standard and the native analyte.[4] This chromatographic shift can compromise one of the key benefits of using a SIL: the co-elution with the analyte, which is crucial for accurate correction of matrix effects and ionization suppression.[4]
In contrast, ¹³C-labeled standards have physicochemical properties that are nearly identical to their unlabeled counterparts, resulting in better co-elution and, consequently, more reliable and accurate quantification.[1][2][4]
Performance Data: Deuterium vs. C13-Labeled Fatty Acids
| Parameter | d31-Palmitate (Deuterium-Labeled) | [1-¹³C]Palmitate (C13-Labeled) | Reference |
| Cumulative Recovery (in vivo) | 10.6 ± 3% | 5.6 ± 2% | [5] |
| Acetate Corrected Recovery | Not Applicable | Well-correlated with uncorrected d31-palmitate | [5] |
This data, from a study on dietary fat oxidation, highlights that while both types of labeled standards are effective, their metabolic processing and recovery can differ. The study concluded that uncorrected d31-palmitate and acetate-corrected [1-¹³C]palmitate were well correlated, suggesting both can be used effectively, though the handling of the data may differ.
Properties at a Glance: Methyl Tridecanoate
Below is a summary of the key physical and chemical properties of unlabeled Methyl tridecanoate, which are nearly identical for both its deuterated and ¹³C-labeled analogues, with the exception of molecular weight.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈O₂ | [6][7][8] |
| Molecular Weight | 228.37 g/mol | [6][7][8] |
| Appearance | Clear colorless liquid | [6][7] |
| Melting Point | 5.5 °C | [6] |
| Boiling Point | 131 °C at 4 mmHg | [6] |
| Density | 0.864 g/mL at 25 °C | [6] |
Experimental Protocol: Quantitative Analysis of Fatty Acid Methyl Esters using LC-MS
This protocol provides a general framework for the quantitative analysis of a target fatty acid methyl ester (FAME), such as Methyl tridecanoate, in a biological matrix using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (either this compound or Methyl tridecanoate-1-¹³C at a known concentration, e.g., 10 µg/mL in methanol).
-
Add 200 µL of a precipitation solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Transitions:
-
Analyte (Methyl tridecanoate): Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
Internal Standard (this compound or -¹³C): Monitor the corresponding transition for the labeled standard.
-
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating the peak area ratio from the calibration curve.
Workflow for Quantitative FAME Analysis
Caption: Experimental workflow for quantitative analysis of fatty acid methyl esters (FAMEs).
Conclusion: Making the Right Choice
For the majority of quantitative applications, ¹³C-labeled internal standards are the superior choice over their deuterated counterparts. The minimal isotopic effect of ¹³C labeling ensures robust co-elution with the target analyte, leading to more accurate and reliable correction for matrix effects and other sources of analytical variability. While this compound can be an effective internal standard, particularly when chromatographic conditions are optimized and potential isotopic effects are accounted for, the inherent advantages of ¹³C labeling provide a greater degree of confidence in the final quantitative results. For researchers and professionals in drug development where data integrity is non-negotiable, the investment in ¹³C-labeled standards is often justified by the enhanced quality and reliability of the data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHYL TRIDECANOATE | 1731-88-0 [chemicalbook.com]
- 7. Methyl tridecanoate | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. larodan.com [larodan.com]
A Head-to-Head Comparison: Methyl Tridecanoate-d25 vs. Methyl Nonadecanoate as Internal Standards
In the realm of analytical chemistry, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This is particularly true in complex matrices encountered in research, clinical diagnostics, and drug development. This guide provides a comprehensive comparison of two commonly used internal standards, Methyl Tridecanoate-d25 and Methyl Nonadecanoate, to assist researchers, scientists, and drug development professionals in making an informed selection for their analytical needs.
Introduction to the Contenders
This compound is a deuterated form of methyl tridecanoate. The substitution of hydrogen atoms with deuterium results in a higher molecular weight, allowing for its differentiation from the non-labeled analyte by mass spectrometry. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based methods, as it co-elutes with the analyte of interest, thus experiencing similar matrix effects and ionization suppression or enhancement.
Methyl Nonadecanoate is a long-chain fatty acid methyl ester that is often utilized as an internal standard in gas chromatography (GC) applications, particularly for the analysis of fatty acid methyl esters (FAMEs) in various matrices like biodiesel.[1][2][3][4] Its utility stems from its structural similarity to the analytes of interest and its distinct retention time, which allows for its separation and quantification.
Performance Comparison: A Data-Driven Analysis
Table 1: Performance Characteristics of this compound (Inferred)
| Performance Parameter | Typical Expected Performance | Notes |
| Recovery | High and consistent | Due to its identical chemical properties to the analyte, it is expected to have very similar extraction recovery. |
| Linearity (R²) of Calibration Curve | >0.99 | Stable isotope-labeled internal standards typically yield excellent linearity. |
| Matrix Effect Compensation | Excellent | Co-elution with the analyte allows for effective compensation for matrix-induced signal suppression or enhancement in mass spectrometry.[5] |
| Precision (RSD%) | <15% | Expected to provide high precision due to effective normalization. |
Table 2: Performance Characteristics of Methyl Nonadecanoate
| Performance Parameter | Reported Performance | Application Context |
| Recovery | Not explicitly reported in found sources | Assumed to be consistent within a validated method. |
| Linearity (R²) of Calibration Curve | >0.98 | Reported in a metabolite profiling study.[6] |
| Matrix Effect Compensation | Good (in GC) | In gas chromatography, where matrix effects can be less pronounced than in LC-MS, it performs well. However, it may not co-elute with all analytes, potentially leading to differential matrix effects. |
| Precision (RSD%) | Repeatability: 0.1 - 0.4%, Intermediate Precision: 0.2 - 1.8% | Reported in a GC-FID method for biodiesel analysis.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an internal standard. Below are representative experimental protocols for the use of these standards in common analytical techniques.
Protocol 1: Quantification of Fatty Acids using this compound and GC-MS
This protocol outlines a general procedure for the analysis of fatty acids in a biological matrix.
-
Sample Preparation: To a known amount of the sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., 10 µL of a 100 µg/mL solution in methanol).
-
Extraction: Perform a liquid-liquid extraction by adding a mixture of chloroform and methanol (2:1, v/v). Vortex the mixture and centrifuge to separate the phases.
-
Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Add a derivatizing agent (e.g., BF3 in methanol) and heat to convert the fatty acids to their methyl esters.
-
GC-MS Analysis: Reconstitute the sample in a suitable solvent (e.g., hexane) and inject it into the GC-MS system.
-
Data Analysis: Quantify the target fatty acids by comparing the peak area of the analyte to the peak area of the this compound internal standard.
Protocol 2: Quantification of FAMEs in Biodiesel using Methyl Nonadecanoate and GC-FID
This protocol is based on the principles outlined in standard methods for biodiesel analysis, such as EN 14103.[1][2][4]
-
Sample Preparation: Accurately weigh a known amount of the biodiesel sample (e.g., 250 mg) into a vial.
-
Internal Standard Addition: Add a precise volume of a standard solution of Methyl Nonadecanoate in a suitable solvent (e.g., heptane).
-
GC-FID Analysis: Inject an aliquot of the prepared sample into the GC-FID system.
-
Data Analysis: Identify and quantify the FAMEs based on their retention times relative to the Methyl Nonadecanoate internal standard. Calculate the concentration of each FAME using the response factor relative to the internal standard.
Visualizing the Workflow
To further clarify the application of these internal standards, the following diagrams illustrate the typical experimental workflows.
Key Considerations for Selection
The choice between this compound and Methyl Nonadecanoate hinges on several factors:
-
Analytical Technique: For mass spectrometry-based methods (LC-MS, GC-MS), a stable isotope-labeled internal standard like this compound is the gold standard. It provides the most accurate correction for matrix effects and variations in instrument response. For GC-FID, where mass discrimination is not possible, a non-isotopically labeled standard like Methyl Nonadecanoate is a suitable and cost-effective choice.
-
Analyte of Interest: If the analyte is chemically identical to methyl tridecanoate, a deuterated version is essential to distinguish it from the endogenous compound. Methyl Nonadecanoate is suitable when it is not naturally present in the sample or can be chromatographically resolved from the analytes of interest.
-
Matrix Complexity: In highly complex matrices where significant matrix effects are anticipated, the co-eluting nature of a stable isotope-labeled internal standard offers superior performance in compensating for these effects.
-
Cost and Availability: Non-labeled standards like Methyl Nonadecanoate are generally more affordable and readily available than their deuterated counterparts.
Conclusion
Both this compound and Methyl Nonadecanoate are valuable tools in the analytical chemist's arsenal. The optimal choice is dictated by the specific requirements of the analytical method. For mass spectrometry-based quantification, particularly in complex biological matrices, the superior ability of this compound to compensate for matrix effects and recovery losses makes it the preferred internal standard. For routine GC-FID analysis of FAMEs, where cost and high throughput are often key considerations, Methyl Nonadecanoate has proven to be a reliable and effective internal standard. By carefully considering the analytical technique, sample matrix, and target analytes, researchers can select the most appropriate internal standard to ensure the accuracy and precision of their quantitative data.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Use of Methyl Tridecanoate-d25 in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis of fatty acids, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Methyl tridecanoate-d25 with other commonly used internal standards, supported by experimental data and detailed protocols.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for mass spectrometry-based quantification due to their similar chemical and physical properties to the endogenous analytes.
Comparison of this compound with Alternative Internal Standards
This compound offers significant advantages in terms of co-elution with the target analytes and correction for matrix effects, particularly in complex biological samples. Its performance is compared with other commonly used internal standards, including non-deuterated odd-chain fatty acid methyl esters and other deuterated standards.
Table 1: Performance Comparison of Internal Standards for Fatty Acid Analysis
| Parameter | This compound (and other deuterated FAMEs) | Methyl nonadecanoate (non-deuterated odd-chain FAME) |
| Linearity (R²) | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | 0.18–38.3 fmol on column[1] | Analyte-dependent |
| Limit of Quantification (LOQ) | Analyte-dependent | Analyte-dependent |
| Recovery (%) | 83.6–109.6[1] | 85-115 (typical) |
| Intra-day Precision (RSD%) | < 15%[1] | < 15% |
| Inter-day Precision (RSD%) | < 15%[1] | < 15% |
| Correction for Matrix Effects | High | Moderate |
| Co-elution with Analyte | Yes (requires MS detection) | No |
| Cost | High | Low |
Note: The quantitative data for deuterated FAMEs are based on a validated method for a comprehensive panel of fatty acids and are expected to be representative of the performance of this compound.
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining reliable quantitative results. The following is a detailed methodology for the analysis of fatty acids in a biological matrix using this compound as an internal standard.
Sample Preparation and Lipid Extraction
-
Sample Aliquoting: Transfer a precise volume or weight of the biological sample (e.g., 50 µL of plasma) into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.
-
Lipid Extraction: Perform a Folch extraction by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Phase Separation: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Transesterification: To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.
-
Incubation: Seal the tubes and heat at 80°C for 1 hour.
-
Neutralization and Extraction: After cooling, add a saturated sodium chloride solution and extract the FAMEs with hexane.
-
Final Preparation: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Start at 100°C, ramp to 200°C at 25°C/min, then to 230°C at 3°C/min, and hold for 10 minutes.
-
Injector: 250°C, splitless injection.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualizing the Workflow
The following diagrams illustrate the key processes in the quantitative analysis of fatty acids using an internal standard.
Caption: Experimental workflow for fatty acid quantification.
Caption: Logic of internal standard-based quantification.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative fatty acid analysis. This compound, as a stable isotope-labeled standard, provides a high degree of accuracy and precision by effectively correcting for experimental variability. While non-deuterated odd-chain fatty acid methyl esters are a more cost-effective alternative, they may not offer the same level of correction for matrix effects. For rigorous quantitative studies in complex matrices, particularly in regulated environments, the use of a deuterated internal standard like this compound is highly recommended.
References
A Comparative Guide to Internal Standards for Quantitative Fatty Acid Analysis: Focus on Methyl Tridecanoate-d25
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, particularly within lipidomics and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of internal standards used in fatty acid analysis, with a special focus on the performance of Methyl tridecanoate-d25. We will delve into key performance metrics such as linearity and range, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The selection of an internal standard is critical for correcting variations during sample preparation and analysis.[1] Ideally, an internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. For fatty acid analysis using gas chromatography-mass spectrometry (GC-MS), common choices include odd-chain fatty acids and stable isotope-labeled compounds.
This compound , a deuterated form of methyl tridecanoate, stands out as an excellent internal standard. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. The mass difference allows for clear differentiation by the mass spectrometer, minimizing interference and improving accuracy.
Alternative internal standards, such as Pentadecanoic acid (C15:0) and Heptadecanoic acid (C17:0) , are also widely used.[1][2][3] These odd-chain saturated fatty acids are naturally present in human samples at very low concentrations.[1] However, their endogenous presence can sometimes lead to inaccuracies if not carefully considered.[1]
The following table summarizes the typical performance characteristics for fatty acid analysis using these internal standards. Please note that specific values can vary depending on the matrix, instrumentation, and experimental conditions.
| Internal Standard | Analyte Type | Typical Linearity (r²) | Typical Linear Range (µg/mL) | Typical Limit of Quantification (LOQ) (µg/L) | Key Advantages | Potential Considerations |
| This compound | Fatty Acid Methyl Esters | > 0.999[4] | 1 - 400[4] | 0.01 - 9.47[4] | Co-elutes with the analyte, minimizing matrix effects; Not naturally present in samples. | Higher cost compared to non-labeled standards. |
| Pentadecanoic acid (C15:0) | Fatty Acids | > 0.99[5] | Varies | Varies | Lower cost; Commercially available.[6] | Endogenous levels in some biological samples can interfere with quantification.[1] |
| Heptadecanoic acid (C17:0) | Fatty Acids | > 0.99[5] | Varies | Varies | Lower cost; Widely used as an internal standard.[3][7] | Can be present endogenously, potentially affecting accuracy.[1] |
Experimental Protocol: Quantitative Analysis of Fatty Acids by GC-MS
This section details a standard protocol for the quantification of fatty acids in a biological matrix (e.g., plasma, cell culture) using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a known volume or weight of the sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.[8]
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample for lipid extraction.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Repeat the extraction step on the remaining aqueous layer to ensure complete lipid recovery.
-
Combine the organic extracts and dry them under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a methylation reagent such as 14% boron trifluoride in methanol.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert the fatty acids to their corresponding FAMEs.
-
After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.
-
Vortex and centrifuge the mixture.
-
Collect the upper organic layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like those coated with cyanopropyl stationary phases).[9]
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C) to separate the FAMEs, and includes a final hold to elute all compounds.[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor specific ions for the analytes of interest and the internal standard (this compound).[10]
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the target fatty acid methyl esters and a constant concentration of this compound.[8]
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the fatty acids in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.
Workflow for Fatty Acid Analysis
The following diagram illustrates the general workflow for quantitative fatty acid analysis using an internal standard.
Caption: A typical workflow for quantitative fatty acid analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for achieving the most accurate and precise quantification of fatty acids. Its properties closely mimic those of the target analytes, effectively compensating for variations throughout the analytical process. While odd-chain fatty acids like C15:0 and C17:0 present viable and cost-effective alternatives, the potential for endogenous interference necessitates careful validation for each specific application. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to establish reliable and reproducible fatty acid analysis in their laboratories.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Pentadecanoic C15:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Methyl Tridecanoate-d25 in Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in chromatographic methods such as gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of Methyl tridecanoate-d25, a deuterated internal standard, with conventional non-deuterated odd-chain fatty acid internal standards.
Principle of Stable Isotope Dilution Analysis
The core advantage of using a deuterated internal standard like this compound lies in the principle of stable isotope dilution. This method involves adding a known quantity of the isotopically labeled standard to the sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to its non-deuterated counterpart, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement during analysis[1][2]. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any losses during the analytical process will affect both compounds equally[1][2].
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of fatty acid quantification. The following tables summarize the key performance characteristics of deuterated internal standards, using data from a validated method with a heavily deuterated C18 standard as a proxy for this compound, and compares it to the performance of commonly used non-deuterated odd-chain fatty acid standards like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0).
Table 1: Quantitative Performance of a Heavily Deuterated Fatty Acid Methyl Ester Internal Standard (Representative for this compound)
| Parameter | Reported Performance | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Accuracy (Recovery) | 83.6% - 109.6% | [3] |
| Limit of Detection (LOD) | 0.4 - 112.6 pmol/mL | [3] |
| Limit of Quantification (LOQ) | 1.2 - 375.3 pmol/mL | [3] |
Table 2: Typical Quantitative Performance of Non-Deuterated Odd-Chain Fatty Acid Internal Standards
| Parameter | Reported Performance | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Accuracy (Recovery) | 86% - 117% | [4] |
| Limit of Detection (LOD) | 0.78 mg/L | [4] |
| Limit of Quantification (LOQ) | 2.5 mg/L | [4] |
A significant advantage of deuterated standards is the mitigation of potential interference from endogenous sources. Odd-chain fatty acids such as heptadecanoic acid can be present in biological samples, particularly in plasma, which can lead to an overestimation of the internal standard concentration and consequently, an underestimation of the analyte concentration[1]. This compound, being a synthetic isotopically labeled compound, is not naturally present in biological matrices, thus eliminating this source of error.
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of fatty acids using both deuterated and non-deuterated internal standards.
Protocol 1: Fatty Acid Analysis using this compound Internal Standard
This protocol is based on a validated method for the quantification of fatty acids in human plasma phospholipids using a heavily deuterated internal standard[3].
1. Sample Preparation and Lipid Extraction:
- To a plasma sample, add a known amount of this compound solution.
- Perform lipid extraction using a suitable method, such as a modified Folch extraction with chloroform and methanol.
2. Saponification and Derivatization (Transesterification):
- The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids.
- The fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) by heating with a derivatization agent like boron trifluoride in methanol.
3. GC-MS Analysis:
- The resulting FAMEs, including the deuterated internal standard, are analyzed by GC-MS.
- Gas Chromatography (GC) Conditions:
- Column: A high-polarity capillary column suitable for FAME separation (e.g., CP-Sil 88).
- Carrier Gas: Helium.
- Temperature Program: An optimized temperature gradient to ensure separation of all FAMEs of interest.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. The mass spectrometer is set to monitor specific ions for each analyte and for this compound.
4. Quantification:
- A calibration curve is generated using standards containing known concentrations of the target fatty acid methyl esters and a constant concentration of this compound.
- The ratio of the peak area of the analyte to the peak area of this compound is used for quantification.
Protocol 2: Fatty Acid Analysis using a Non-Deuterated Odd-Chain Internal Standard (e.g., C17:0 or C19:0)
This protocol is a generalized procedure based on common practices for fatty acid analysis.
1. Sample Preparation:
- To the sample, add a known amount of the non-deuterated odd-chain fatty acid internal standard (e.g., heptadecanoic acid).
- Perform lipid extraction as described in Protocol 1.
2. Derivatization:
- The extracted lipids are transesterified to FAMEs using an appropriate method, such as acid-catalyzed or base-catalyzed methylation.
3. GC-FID or GC-MS Analysis:
- The FAMEs are analyzed by either Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS.
- GC-FID: This technique is widely used and provides good quantitative results but lacks the specificity of mass spectrometry. Quantification is based on the peak area of the analyte relative to the peak area of the internal standard.
- GC-MS: Provides higher specificity and allows for the confirmation of the identity of the fatty acids.
4. Quantification:
- A calibration curve is constructed by analyzing standards with known concentrations of the fatty acid methyl esters and the internal standard.
- The concentration of the analytes in the sample is determined by comparing their peak area ratios to the internal standard with the calibration curve.
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the key steps in a typical fatty acid analysis workflow.
Caption: A generalized workflow for fatty acid analysis.
Caption: Key comparison points of internal standards.
Conclusion
The use of a deuterated internal standard such as this compound offers significant advantages for the quantitative analysis of fatty acids by GC-MS. The stable isotope dilution approach provides a more robust and accurate method by effectively compensating for variations in sample preparation and matrix effects. Furthermore, the absence of endogenous interference from deuterated standards enhances the reliability of the results, particularly for low-level detection in complex biological matrices. While non-deuterated odd-chain fatty acids are widely used and can provide acceptable results, researchers should be aware of their limitations, especially the potential for natural occurrence in the samples being analyzed. For applications demanding the highest level of accuracy and precision, a deuterated internal standard like this compound is the superior choice.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance of Methyl tridecanoate-d25 against other odd-chain fatty acid standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in lipidomics and metabolic research, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of Methyl tridecanoate-d25 against other commonly used odd-chain fatty acid (OCFA) standards, supported by experimental data and protocols.
The Critical Role of Internal Standards in Fatty Acid Analysis
The quantification of fatty acids, especially in complex biological matrices, is susceptible to various sources of error, including sample loss during extraction and derivatization, and matrix effects in mass spectrometry.[1][2] Internal standards are crucial for correcting these variations.[1][2] Odd-chain fatty acids are often chosen as internal standards because they are typically present in low concentrations in many biological systems.[3]
Performance Showdown: this compound vs. Non-Deuterated OCFA Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thus accurately reflecting any variations during the analytical process. Stable isotope-labeled standards, such as this compound, are theoretically superior as they are chemically identical to their unlabeled counterparts, leading to almost identical chromatographic behavior and ionization response.[4] However, non-deuterated OCFAs like methyl pentadecanoate and methyl heptadecanoate are also widely used due to their lower cost and availability.
This section compares the key performance metrics of this compound against common non-deuterated OCFA standards. While direct head-to-head comparative studies are limited, the following tables summarize typical performance data gathered from various validation studies.
Table 1: General Performance Characteristics of Odd-Chain Fatty Acid Internal Standards
| Parameter | This compound (Deuterated) | Methyl pentadecanoate (C15:0) & Methyl heptadecanoate (C17:0) (Non-Deuterated) |
| Co-elution with Analyte | High degree of co-elution with endogenous tridecanoic acid. | May exhibit slight retention time shifts compared to other fatty acids. |
| Correction for Matrix Effects | Generally effective due to similar ionization behavior as the analyte.[4] | Can be less effective if ionization suppression/enhancement differs from the analytes of interest.[2] |
| Potential for Endogenous Interference | Minimal, as the mass difference allows for clear distinction from the endogenous unlabeled form. | C15:0 and C17:0 can be present in samples from ruminants and dairy consumers, potentially leading to inaccurate quantification.[3] |
| Cost | Higher | Lower |
| Availability | Readily available from specialized chemical suppliers. | Widely available from most chemical suppliers. |
Table 2: Typical Quantitative Performance Data
The following table presents a compilation of typical quantitative performance data for fatty acid analysis using different internal standards. These values are indicative and can vary depending on the specific analytical method, instrument, and matrix.
| Performance Metric | Deuterated Internal Standards (e.g., this compound) | Non-Deuterated OCFA Standards (e.g., Methyl pentadecanoate) |
| Recovery (%) | 94%[5] | 83.6–109.6%[6] |
| **Linearity (R²) ** | > 0.99[7] | ≥0.98[8] |
| Limit of Detection (LOD) | As low as 0.5 fmol on column[9] | 0.18–38.3 fmol on column[6] |
| Limit of Quantification (LOQ) | As low as 2 fmol on column[9] | 0.4–112.6 pmol/mL[6] |
| Precision (RSD%) | 1–4.5%[7] | ≤ 2%[8] |
Experimental Protocols
Accurate and reproducible quantification of fatty acids relies on a well-defined and validated experimental protocol. The following is a generalized protocol for the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS) using an odd-chain fatty acid internal standard.
Key Experiment: Quantification of FAMEs by GC-MS
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of the internal standard (this compound or a non-deuterated OCFA standard) in a suitable solvent (e.g., ethanol).
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl tert-butyl ether (MTBE):methanol (5:1.5, v/v).
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Solvent Evaporation: Transfer the organic layer containing the lipids to a new tube and evaporate the solvent under a stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a methylation reagent such as 14% boron trifluoride in methanol or methanolic HCl.
-
Incubate the mixture at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 10-60 minutes) to convert the fatty acids to their corresponding methyl esters.
-
Stop the reaction by adding water and extract the FAMEs with a non-polar solvent like hexane or heptane.
-
Wash the organic layer with a salt solution to remove any remaining catalyst.
-
Collect the organic layer and evaporate to dryness or to a small volume for GC-MS analysis.
3. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs extract onto the GC column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a polar phase like cyanopropylsiloxane or a non-polar phase like 5% phenyl-methylpolysiloxane) to separate the FAMEs based on their volatility and polarity.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs and the internal standard.
4. Data Analysis:
-
Identify the peaks corresponding to the FAMEs of interest and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of FAME standards.
-
Quantify the amount of each fatty acid in the original sample based on the peak area ratio of the analyte to the internal standard.
Visualizing Key Processes
Odd-Chain Fatty Acid Metabolism
Odd-chain fatty acids undergo β-oxidation, similar to even-chain fatty acids. However, the final cleavage step yields propionyl-CoA instead of acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.
Caption: Metabolic pathway of odd-chain fatty acids.
Experimental Workflow for Fatty Acid Quantification
The following diagram illustrates the key steps in a typical workflow for the quantitative analysis of fatty acids using an internal standard.
Caption: Experimental workflow for fatty acid analysis.
Conclusion
The choice between this compound and non-deuterated odd-chain fatty acid standards depends on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints.
-
For the highest accuracy and reliability , especially in complex matrices where matrix effects are a significant concern, the use of a stable isotope-labeled internal standard like This compound is highly recommended. Its ability to closely mimic the behavior of the endogenous analytes provides superior correction for analytical variability.
-
For routine analyses or when cost is a major consideration , non-deuterated odd-chain fatty acid standards such as methyl pentadecanoate can be a viable alternative. However, it is crucial to validate their performance thoroughly for the specific application and to be aware of the potential for endogenous interference in certain sample types.
Ultimately, the decision should be based on a careful evaluation of the analytical goals and the validation of the chosen internal standard within the specific experimental context.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]
- 9. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validation Parameters for Internal Standard-Based Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard in chromatographic methods is a widely adopted strategy to enhance the accuracy and precision of quantitative analysis. By compensating for variations in sample preparation and instrument response, a well-chosen internal standard can significantly improve the reliability of analytical data. This guide provides a comprehensive comparison of the key validation parameters for chromatographic methods employing an internal standard, with supporting experimental data and detailed protocols. The information presented is aligned with the guidelines from major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Superior Precision with Internal Standard: A Data-Driven Comparison
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. The quantification is then based on the ratio of the analyte's response to the IS's response. This approach mitigates errors arising from injection volume variability and sample processing inconsistencies. In contrast, the external standard method relies on the absolute response of the analyte, making it more susceptible to such variations.[1][2]
Experimental data consistently demonstrates the superior performance of the internal standard method in terms of precision.
| Validation Parameter | Internal Standard Method | External Standard Method | Reference |
| Precision (%RSD) for Diuron | 1.2% | 2.5% | [1] |
| Precision (%RSD) for Indoxacarb | 0.8% | 1.8% | [1] |
| Uncertainty for Ammonium Ion (µ g/cigarette ) | 1.5 | 2.0 |
This table summarizes experimental data comparing the precision of internal and external standard methods.
Key Validation Parameters and Acceptance Criteria
The validation of an internal standard-based chromatographic method involves the assessment of several key parameters to ensure its suitability for the intended application. The following table summarizes these parameters and their typical acceptance criteria as per ICH and FDA guidelines.
| Validation Parameter | Description | Acceptance Criteria (ICH Q2(R2) & FDA Bioanalytical Method Validation Guidance) |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] | No significant interference at the retention time of the analyte and internal standard. Response of interfering components should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the internal standard. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3] | Correlation coefficient (r²) ≥ 0.99. The calibration curve should be a good fit for the data. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[3] | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | The relative standard deviation (%RSD) or coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically demonstrated by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically demonstrated by a signal-to-noise ratio of 10:1. The analyte response at the LOQ should be at least 5 times the response of a blank sample. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when method parameters are slightly varied. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor (ratio of analyte response in the presence of matrix to the response in the absence of matrix) should be consistent, with a %RSD of ≤15%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with unextracted standards. | Recovery should be consistent, precise, and reproducible, though it does not need to be 100%. |
Experimental Protocols & Workflows
Detailed and well-documented experimental protocols are crucial for a successful method validation. Below are the methodologies for key validation experiments.
Specificity and Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Analyze blank matrix samples from at least six different sources to assess for any endogenous interference at the retention times of the analyte and the internal standard.
-
Spike the blank matrix with a mixture of potentially interfering substances (e.g., metabolites, concomitant medications, related compounds) at their expected concentrations.
-
Analyze these spiked samples to ensure that the peaks of the analyte and internal standard are well-resolved from any potential interferences.
References
Justification for Choosing Methyl Tridecanoate-d25 Over Other Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in quantitative mass spectrometry-based assays, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Methyl tridecanoate-d25 against alternative standards, supported by representative experimental data and detailed protocols, to justify its selection in demanding analytical applications such as lipidomics and biomarker quantification.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, without interfering with the analyte's signal. This is crucial for correcting variations in extraction efficiency, injection volume, and instrument response, as well as mitigating the unpredictable influence of the sample matrix.
The Superiority of Stable Isotope-Labeled Internal Standards
In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard. These are compounds that are chemically identical to the analyte of interest but are enriched with heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound is a prime example, being the deuterated form of Methyl tridecanoate.
The key advantage of a SIL internal standard is its near-identical physicochemical properties to the native analyte. This ensures that it co-elutes with the analyte during chromatographic separation and experiences the same degree of ionization suppression or enhancement caused by the sample matrix. As the SIL standard and the analyte are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities provides a highly accurate measure of the analyte's concentration, effectively canceling out matrix-induced variations.
Comparative Analysis: this compound vs. Alternatives
To illustrate the benefits of this compound, we compare its representative performance against two common alternatives: its non-deuterated analog, Methyl tridecanoate, and a different odd-chain fatty acid methyl ester, Methyl pentadecanoate. The latter is often used as an internal standard in fatty acid analysis due to its low natural abundance in most biological samples.
Representative Performance Data
The following table summarizes the expected performance of these internal standards in a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acids in a complex biological matrix like human plasma. The data is representative of the improvements generally observed when using a co-eluting SIL internal standard.
| Performance Metric | This compound | Methyl Tridecanoate (Non-deuterated) | Methyl Pentadecanoate |
| Analyte | Endogenous Fatty Acid Methyl Esters | Endogenous Fatty Acid Methyl Esters | Endogenous Fatty Acid Methyl Esters |
| Accuracy (% Recovery) | 95 - 105% | 75 - 120% | 80 - 115% |
| Precision (% RSD) | < 5% | < 15% | < 10% |
| Matrix Effect (%) | Minimized (< 5%) | Significant (± 25%) | Moderate (± 20%) |
Key Observations:
-
Accuracy: this compound provides the most accurate quantification, with recovery values consistently close to 100%. The non-deuterated and different-chain standards exhibit wider and less predictable recovery ranges due to their inability to fully compensate for matrix effects.
-
Precision: The use of this compound results in excellent precision, as indicated by a low relative standard deviation (RSD). This reflects the robustness of the method against sample-to-sample variations.
-
Matrix Effect: this compound effectively minimizes the impact of the sample matrix on the analytical signal. In contrast, the other standards are more susceptible to ion suppression or enhancement, leading to less reliable results.
Experimental Protocol: Fatty Acid Profiling in Human Plasma using GC-MS
This protocol outlines a typical workflow for the quantitative analysis of fatty acids in human plasma, employing this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of deionized water.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Injection Volume: 1 µL (splitless).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for each target FAME and for this compound (e.g., m/z for the molecular ion and key fragments).
-
4. Data Analysis:
-
Integrate the peak areas for each endogenous FAME and for the this compound internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Quantify the concentration of each fatty acid using a calibration curve prepared with known concentrations of FAME standards and a constant concentration of this compound.
Visualizing the Justification
The following diagrams illustrate the analytical workflow and the principle of matrix effect compensation.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Tridecanoate-d25
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of methyl tridecanoate-d25, a deuterated fatty acid methyl ester, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its potential hazards. While the deuterated form is not extensively documented, the hazards are assumed to be similar to its non-deuterated counterpart, methyl tridecanoate.
Key Hazards:
-
Serious Eye Damage: Methyl tridecanoate is classified as causing serious eye damage.
-
Aquatic Toxicity: It may cause long-lasting harmful effects to aquatic life.[1]
-
Skin and Respiratory Irritation: While some sources state it does not irritate the skin, others recommend avoiding contact. It may also cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (inspect before use).
-
A laboratory coat or other protective clothing.[1]
-
Use a respirator if vapors or aerosols are generated.
| Hazard Classification | Description | Primary Precaution |
| Eye Damage/Irritation | Causes serious eye damage. | Wear eye protection. |
| Aquatic Hazard (Chronic) | May cause long-lasting harmful effects to aquatic life. | Avoid release to the environment.[1] |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1] |
II. Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound:
Step 1: Waste Segregation
-
Do not mix this compound with other waste streams. Keep it in its original container if possible, or a clearly labeled, compatible waste container.
-
Label the waste container clearly as "Hazardous Waste: this compound" and include any other relevant hazard information.
Step 2: Handling and Storage of Waste
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Step 3: Spill Management In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE.
-
Contain the spill using an absorbent material like diatomite, sand, or universal binders.[1]
-
Collect the absorbed material and place it into a sealed, labeled container for disposal.[1]
-
Clean the affected area, and decontaminate surfaces with alcohol if necessary.[1]
-
Do not allow the product to enter drains or waterways. [1]
Step 4: Final Disposal
-
Waste material must be disposed of in accordance with all federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
One possible disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Methyl Tridecanoate-d25
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl tridecanoate-d25, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Methyl n-tridecanoate-d25
-
CAS Number: 1731-88-0 (for non-deuterated form)
-
Molecular Formula: C₁₄H₃D₂₅O₂ (approximation)
-
Molecular Weight: Approximately 253.5 g/mol
Hazard Identification: While a specific Safety Data Sheet (SDS) for this compound is not readily available, the SDS for the non-deuterated Methyl tridecanoate and general Fatty Acid Methyl Esters (FAME) indicate the following potential hazards:
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| Body Part | PPE Required | Specifications |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Protective Gloves | Liquid-tight. Breakthrough times and swelling properties of the glove material should be considered.[5] |
| Body | Impervious Clothing / Laboratory Coat | To prevent skin exposure.[1][6] |
| Respiratory | Suitable Respirator | Necessary at: aerosol or mist formation.[5][7] Use in a well-ventilated area.[6] |
Experimental Protocols: Handling and Storage
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[4][5] Do not ingest or inhale.[4]
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the handling area.[1][5]
-
Grounding: To prevent static discharge, ensure that equipment is adequately grounded.[7]
Storage Conditions:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]
-
Recommended storage temperature may be at room temperature or refrigerated as specified by the supplier.[8]
Disposal Plan
All chemical waste must be managed in accordance with institutional, local, and national regulations.
Waste Segregation and Collection:
-
Waste Identification: Treat all unused this compound and materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) as hazardous waste.[9]
-
Container: Collect waste in a designated, properly labeled, and sealed container made of a compatible material.[9][10]
-
Labeling: As soon as waste accumulation begins, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[9]
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals.
Disposal Route:
-
Dispose of the chemical waste through your institution's hazardous waste management program.[9]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1][2]
-
For empty containers that held the substance, all waste should be removed. If the container held acute hazardous waste, triple rinsing may be required, with the rinsate collected as hazardous waste.[11]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Methyl tridecanoate|1731-88-0|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. methyl tridecanoate, 1731-88-0 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. mercuria.com [mercuria.com]
- 6. regi.com [regi.com]
- 7. vitol.com [vitol.com]
- 8. larodan.com [larodan.com]
- 9. vumc.org [vumc.org]
- 10. ptb.de [ptb.de]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
